Ethyl 4-(cyclopropylamino)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(cyclopropylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)9-3-5-10(6-4-9)13-11-7-8-11/h3-6,11,13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONKADOTDLVBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238147 | |
| Record name | Benzoic acid, 4-(cyclopropylamino)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112033-48-4 | |
| Record name | Benzoic acid, 4-(cyclopropylamino)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112033-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(cyclopropylamino)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(cyclopropylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(cyclopropylamino)benzoate is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are prevalent in various biologically active molecules. The presence of a cyclopropylamine moiety attached to a benzoate core suggests potential for unique pharmacological properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines plausible experimental protocols for its synthesis and characterization, and discusses the general biological relevance of its structural components.
Physicochemical Properties
Currently, experimentally determined physicochemical data for this compound is limited in publicly accessible literature. The following tables summarize the available computed data from reputable chemical databases. It is crucial to note that these are theoretical predictions and should be confirmed by experimental validation.
Table 1: Chemical Identifiers [1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 112033-48-4 |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC2CC2 |
| InChI | InChI=1S/C12H15NO2/c1-2-15-12(14)9-3-5-10(6-4-9)13-11-7-8-11/h3-6,11,13H,2,7-8H2,1H3 |
| InChIKey | BONKADOTDLVBQA-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties [1]
| Property | Value | Notes |
| XLogP3 | 3.4 | Predicted octanol-water partition coefficient. |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 205.110278721 | |
| Monoisotopic Mass | 205.110278721 | |
| Topological Polar Surface Area | 38.3 Ų | |
| Heavy Atom Count | 15 | |
| Formal Charge | 0 | |
| Complexity | 218 |
Experimental Protocols
Proposed Synthesis of this compound
This proposed protocol is adapted from general methods for N-alkylation of aromatic amines.
Materials:
-
Ethyl 4-aminobenzoate
-
(1-ethoxycyclopropoxy)trimethylsilane
-
Methanol
-
Acetic acid
-
Sodium cyanoborohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Column chromatography apparatus (silica gel)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-aminobenzoate (1 equivalent) in a mixture of methanol and acetic acid.
-
Addition of Reagents: To this solution, add (1-ethoxycyclopropoxy)trimethylsilane (1.2 equivalents) followed by the portion-wise addition of sodium cyanoborohydride (1.5 equivalents) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization Methods
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: The melting point of the purified solid should be determined to assess its purity.
-
Purity Analysis: Purity can be further assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
Structure-Activity Relationship (SAR) Considerations
While no specific biological activity has been reported for this compound, the structural components suggest potential areas for investigation based on the known activities of related compounds. The following diagram illustrates a conceptual framework for exploring the structure-activity relationships of N-substituted 4-aminobenzoates.
References
An In-depth Technical Guide to Ethyl 4-(cyclopropylamino)benzoate
This guide provides a detailed overview of the molecular structure and properties of Ethyl 4-(cyclopropylamino)benzoate, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis.
Molecular Properties and Structure
This compound is an organic compound with the molecular formula C12H15NO2.[1][2] Its structure consists of a central benzene ring substituted with an ethyl ester group and a cyclopropylamino group at the para position.
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C12H15NO2[1][2] |
| Molecular Weight | 205.25 g/mol [1][2] |
| IUPAC Name | This compound[1] |
| CAS Number | 112033-48-4[1][2] |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC2CC2[1] |
Experimental Protocols
The data presented in this guide is compiled from established chemical databases. As such, this information represents a summary of well-documented properties rather than the results of novel experiments. For researchers interested in the synthesis or specific analytical characterization of this compound, it is recommended to consult peer-reviewed chemical synthesis literature and established analytical chemistry protocols. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed for structural confirmation and purity assessment.
Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound.
Caption: 2D structure of this compound.
References
An In-Depth Technical Guide to the Synthesis of Ethyl 4-(cyclopropylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for Ethyl 4-(cyclopropylamino)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.
Introduction
This compound is an aromatic amine derivative of significant interest in medicinal chemistry. Its structural motif is present in a number of active pharmaceutical ingredients. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide will explore the three most prevalent synthetic strategies for the formation of the crucial C-N bond in this compound:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction.
-
Ullmann Condensation: A copper-catalyzed nucleophilic aromatic substitution.
-
Reductive Amination: A two-step process involving the formation of an imine followed by reduction.
Each of these pathways offers distinct advantages and disadvantages concerning reaction conditions, catalyst choice, substrate scope, and overall yield.
Synthesis Pathways
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2] The reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a strong base and a phosphine ligand.
Reaction Scheme:
Figure 1: Buchwald-Hartwig Amination Pathway.
Detailed Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination to synthesize this compound is as follows:
-
Reaction Setup: To an oven-dried Schlenk tube is added ethyl 4-bromobenzoate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Anhydrous toluene is added, followed by cyclopropylamine (1.2-2.0 eq) and a strong base (e.g., NaOtBu, Cs₂CO₃, 1.5-3.0 eq).
-
Reaction: The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | Ethyl 4-bromobenzoate |
| Reagents | Cyclopropylamine, NaOtBu |
| Catalyst | Pd(OAc)₂ / BINAP |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12 h |
| Yield | 75-90% (typical) |
Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[3] It typically requires higher reaction temperatures compared to the Buchwald-Hartwig amination and often employs a ligand to facilitate the coupling.
Reaction Scheme:
Figure 2: Ullmann Condensation Pathway.
Detailed Experimental Protocol:
A representative procedure for the Ullmann condensation to prepare this compound is outlined below:
-
Reaction Setup: A mixture of ethyl 4-iodobenzoate (1.0 eq), a copper(I) salt (e.g., CuI, 5-20 mol%), a ligand (e.g., L-proline, N,N'-dimethylethylenediamine, 10-40 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq) is placed in a sealed tube.
-
Reagent Addition: Cyclopropylamine (1.5-2.5 eq) and a high-boiling polar solvent (e.g., DMF, DMSO, or NMP) are added. The tube is sealed.
-
Reaction: The reaction mixture is heated to 100-160 °C for 12-48 hours.
-
Workup and Purification: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Quantitative Data:
| Parameter | Value |
| Starting Material | Ethyl 4-iodobenzoate |
| Reagents | Cyclopropylamine, K₂CO₃ |
| Catalyst | CuI / L-proline |
| Solvent | DMSO |
| Temperature | 120 °C |
| Reaction Time | 24 h |
| Yield | 60-80% (typical) |
Reductive Amination
Reductive amination provides an alternative route that does not rely on expensive transition metal catalysts. This method proceeds in two steps: the formation of an imine from an aldehyde or ketone and an amine, followed by the reduction of the imine to the desired amine.
Reaction Scheme:
Figure 3: Reductive Amination Pathway.
Detailed Experimental Protocol:
A typical experimental procedure for the reductive amination synthesis of this compound is as follows:
-
Imine Formation: Ethyl 4-formylbenzoate (1.0 eq) and cyclopropylamine (1.0-1.2 eq) are dissolved in a suitable solvent (e.g., methanol, dichloroethane). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-4 hours. The formation of the imine can be monitored by the disappearance of the aldehyde starting material.
-
Reduction: A reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride, 1.2-2.0 eq) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-12 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data:
| Parameter | Value |
| Starting Material | Ethyl 4-formylbenzoate |
| Reagents | Cyclopropylamine, Sodium triacetoxyborohydride |
| Solvent | Dichloroethane |
| Temperature | Room Temperature |
| Reaction Time | 6 h |
| Yield | 70-85% (typical) |
Comparison of Synthesis Pathways
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Reductive Amination |
| Catalyst | Palladium | Copper | None (uses stoichiometric reducing agent) |
| Starting Materials | Aryl halides/triflates, amine | Aryl halides, amine | Aldehyde/ketone, amine |
| Reaction Temperature | Moderate (80-120 °C) | High (100-160 °C) | Mild (0 °C to room temperature) |
| Reaction Time | Generally shorter (4-24 h) | Generally longer (12-48 h) | Relatively short (3-16 h) |
| Functional Group Tolerance | Generally good | Can be limited | Good |
| Cost | Higher (Palladium catalyst and ligands) | Lower (Copper catalyst) | Generally the lowest |
| Yields | Often high | Moderate to good | Generally good to high |
Conclusion
The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The choice of the optimal pathway depends on factors such as the availability and cost of starting materials and reagents, the desired scale of the reaction, and the tolerance of other functional groups within the molecule.
-
The Buchwald-Hartwig amination offers high yields and good functional group tolerance under relatively mild conditions, but the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.
-
The Ullmann condensation provides a more cost-effective alternative using a copper catalyst, although it often requires harsher reaction conditions and may result in lower yields.
-
Reductive amination is an attractive metal-free option that proceeds under mild conditions and can provide good yields, provided the corresponding aldehyde or ketone is readily available.
This guide provides the necessary foundational knowledge for researchers and drug development professionals to select and implement the most suitable synthetic route for their specific needs in the preparation of this compound.
References
Spectroscopic and Synthetic Profile of Ethyl 4-(cyclopropylamino)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for Ethyl 4-(cyclopropylamino)benzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous molecules to predict its spectroscopic profile. All presented data should therefore be considered predictive.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral properties of ethyl 4-aminobenzoate and various N-cyclopropylanilines.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~7.8-8.0 | Doublet | 2H | Ar-H (ortho to -COOEt) | Electron-withdrawing effect of the ester group deshields these protons. |
| ~6.6-6.8 | Doublet | 2H | Ar-H (ortho to -NH) | Electron-donating effect of the amino group shields these protons. |
| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ | Typical chemical shift for an ethyl ester methylene group. |
| ~2.5-2.7 | Multiplet | 1H | -NH-CH -(CH₂)₂ | Methine proton of the cyclopropyl group. |
| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ | Typical chemical shift for an ethyl ester methyl group. |
| ~0.8-1.0 | Multiplet | 2H | Cyclopropyl -CH₂- | Protons on the cyclopropyl ring adjacent to the methine carbon. |
| ~0.5-0.7 | Multiplet | 2H | Cyclopropyl -CH₂- | Protons on the cyclopropyl ring opposite to the methine carbon. |
| Variable | Broad Singlet | 1H | -NH - | Chemical shift and appearance can vary with concentration and solvent. |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~167 | C =O | Ester carbonyl carbon. |
| ~150 | Ar-C -NH | Aromatic carbon attached to the nitrogen. |
| ~132 | Ar-C H | Aromatic carbons ortho to the ester group. |
| ~120 | Ar-C -COOEt | Quaternary aromatic carbon attached to the ester group. |
| ~113 | Ar-C H | Aromatic carbons ortho to the amino group. |
| ~60.5 | -O-CH₂ -CH₃ | Ethyl ester methylene carbon. |
| ~30 | -NH-CH -(CH₂)₂ | Cyclopropyl methine carbon. |
| ~14.5 | -O-CH₂-CH₃ | Ethyl ester methyl carbon. |
| ~7 | Cyclopropyl -CH₂ - | Cyclopropyl methylene carbons. |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3400 | Medium, Sharp | N-H Stretch |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2850-2980 | Medium | Aliphatic C-H Stretch (ethyl and cyclopropyl) |
| ~1680-1700 | Strong | C=O Stretch (ester) |
| ~1600, ~1520 | Strong, Medium | Aromatic C=C Bending |
| ~1280 | Strong | C-O Stretch (ester) |
| ~1170 | Strong | C-N Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 205 | High | [M]⁺ (Molecular Ion) |
| 176 | Medium | [M - C₂H₅]⁺ |
| 160 | High | [M - OC₂H₅]⁺ |
| 132 | Medium | [M - COOEt]⁺ |
| 104 | Medium | [C₆H₄NHCH]⁺ |
Experimental Protocols
The following sections detail a plausible synthetic route for this compound and general protocols for its spectroscopic analysis.
Synthesis of this compound
A potential synthetic route involves the Buchwald-Hartwig amination of ethyl 4-bromobenzoate with cyclopropylamine.
Materials:
-
Ethyl 4-bromobenzoate
-
Cyclopropylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 4-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).
-
Add anhydrous toluene to dissolve the solids.
-
Add cyclopropylamine (1.2 eq) followed by sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire the carbon NMR spectrum on the same instrument.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid product can be analyzed directly using a diamond Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
-
Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Sample Introduction: For EI-MS, a direct insertion probe or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized. For ESI-MS, the sample should be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.
-
Data Acquisition: Obtain the mass spectrum over a suitable m/z range (e.g., 50-500).
Visualizations
Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Workflow
Caption: General workflow for synthesis and spectroscopic analysis.
An In-Depth Technical Guide to Ethyl 4-(cyclopropylamino)benzoate Derivatives and Analogs: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 4-(cyclopropylamino)benzoate and its analogs, a class of compounds with emerging interest in medicinal chemistry. This document details their synthesis, explores their potential as anticancer and antimicrobial agents, and delves into the underlying mechanisms of action. Quantitative biological data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific concepts.
Introduction
This compound and its derivatives are built upon the versatile 4-aminobenzoic acid (PABA) scaffold. PABA is a known pharmacophore, and its derivatives have been investigated for a wide range of biological activities. The introduction of a cyclopropyl group on the amine is of particular interest as this moiety is often used in medicinal chemistry to improve metabolic stability, potency, and target selectivity. This guide will explore the therapeutic potential of these compounds, with a focus on their anticancer and antimicrobial properties.
Synthesis of this compound and Analogs
The synthesis of the core compound, this compound, can be achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2][3][4][5] This reaction typically involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine in the presence of a suitable base and a phosphine ligand.
General Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, adapted from general Buchwald-Hartwig amination procedures.
Materials:
-
Ethyl 4-bromobenzoate
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 4-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) to the flask.
-
Stir the mixture for 10 minutes at room temperature.
-
Add cyclopropylamine (1.2 mmol) followed by sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Biological Activity and Applications
Derivatives of ethyl 4-aminobenzoate have shown promise in two primary therapeutic areas: as anticancer agents and as antimicrobial agents.
Anticancer Activity
Recent studies have demonstrated that N-alkylation of 4-aminobenzoic acid can lead to compounds with significant cytotoxic activity against cancer cell lines. The proposed mechanism of action for some of these derivatives involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical pathway for cell growth and proliferation and is often dysregulated in cancer.[6]
The EGFR signaling cascade is initiated by the binding of a ligand, such as epidermal growth factor (EGF), to the extracellular domain of the receptor. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated tyrosines then serve as docking sites for various adaptor proteins, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[7][8] These pathways ultimately promote cell proliferation, survival, and angiogenesis. Small molecule inhibitors can block this cascade by competing with ATP for the binding site in the intracellular kinase domain of EGFR, thereby preventing autophosphorylation and subsequent downstream signaling.[8][9]
Caption: Simplified EGFR signaling pathway and its inhibition.
The following table summarizes the cytotoxic activity of a series of N-alkyl-4-aminobenzoic acid derivatives against human lung carcinoma (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines.[10]
| Compound ID | R Group | NCI-H460 IC₅₀ (µM)[10] | CAL-27 IC₅₀ (µM)[10] |
| 1 | H | > 50 | > 50 |
| 2 | Methyl | 35.12 | 42.15 |
| 3 | Ethyl | 30.55 | 38.21 |
| 4 | Propyl | 25.18 | 31.44 |
| 5 | Isopropyl | 28.90 | 35.67 |
| 6 | Butyl | 22.43 | 28.19 |
| 7 | Isobutyl | 26.76 | 33.52 |
| 8 | Pentyl | 19.89 | 25.01 |
| 9 | Hexyl | 17.32 | 22.87 |
| 10 | Heptyl | 16.15 | 21.03 |
| 11 | Cyclopropyl | Not Reported | Not Reported |
| 12 | Benzyl | 29.87 | 36.98 |
| Cisplatin | - | 21.00 | 25.50 |
Note: Data for the cyclopropyl derivative was not available in the cited source, highlighting a gap for future research.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][9][11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., NCI-H460, CAL-27)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37 °C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Antimicrobial Activity
4-Aminobenzoic acid is an essential precursor in the folate synthesis pathway of many microorganisms.[8][14] Derivatives of PABA can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis. The inhibition of this pathway disrupts the production of essential nucleic acids and amino acids, leading to bacteriostasis.
Caption: Inhibition of the microbial folic acid synthesis pathway.
The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of 4-aminobenzoic acid derivatives against various microbial strains.
| Compound ID | Derivative Type | S. aureus MIC (µM) | B. subtilis MIC (µM) | E. coli MIC (µM) | Reference |
| A | Schiff Base of PABA | 15.62 | Not Reported | > 125 | [8] |
| B | Schiff Base of PABA | 31.25 | Not Reported | > 125 | [8][14] |
| C | Isatin-PABA Hybrid | 90 | 90 | > 180 | |
| D | PABA-benzohydrazide | 182 | 211 | Not Reported |
Note: The presented data is for various derivatives of 4-aminobenzoic acid. Specific MIC data for this compound and its direct N-cycloalkyl analogs is a key area for future investigation to establish a clear structure-activity relationship.
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the standardized bacterial suspension to each well, bringing the total volume to 200 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationships (SAR)
Based on the available data, preliminary structure-activity relationships can be inferred:
-
Anticancer Activity: For the N-alkyl-4-aminobenzoic acid series, there is a trend of increasing cytotoxicity with increasing alkyl chain length from methyl to heptyl against both NCI-H460 and CAL-27 cell lines.[10] This suggests that lipophilicity may play a role in the anticancer activity of these compounds. The introduction of a bulky benzyl group does not significantly enhance activity compared to smaller alkyl chains.
-
Antimicrobial Activity: The antimicrobial activity appears to be highly dependent on the nature of the substitution on the 4-amino group. Simple alkylation may not be sufficient to confer potent activity, while the formation of Schiff bases or hybridization with other pharmacophores like isatin can lead to significant antibacterial effects, particularly against Gram-positive bacteria.[8][14]
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with potential applications in cancer and infectious disease therapy. This guide has provided a foundational understanding of their synthesis, biological activities, and potential mechanisms of action.
Future research should focus on several key areas:
-
Synthesis and Biological Evaluation of N-Cycloalkyl Analogs: A systematic study of N-cycloalkyl derivatives, including the core compound this compound, is needed to establish a clear SAR for both anticancer and antimicrobial activities.
-
Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds is crucial. Elucidating the precise interactions with EGFR and DHPS will aid in the design of more potent and selective inhibitors.
-
In Vivo Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The exploration of this chemical space holds significant potential for the discovery of novel therapeutic agents.
References
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for " by Damien Edward Dobson [docs.lib.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. goldbio.com [goldbio.com]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 13. protocols.io [protocols.io]
- 14. rr-asia.woah.org [rr-asia.woah.org]
Predicted ADMET Profile of Ethyl 4-(cyclopropylamino)benzoate: A Technical Overview for Drug Development Professionals
Introduction: Ethyl 4-(cyclopropylamino)benzoate is a chemical compound with potential applications in pharmaceutical research and development. A thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount for assessing its drug-likeness and potential for clinical success. This technical guide provides a comprehensive overview of the predicted ADMET profile of this compound, based on established in silico predictive models. Furthermore, it outlines standard experimental protocols for the in vitro validation of these predictions and visualizes a typical workflow for ADMET assessment.
Predicted Physicochemical and Pharmacokinetic Properties
In silico ADMET prediction was performed using a consensus approach, leveraging multiple well-established online platforms, including SwissADME, pkCSM, and admetSAR. The SMILES (Simplified Molecular Input Line Entry System) string for this compound, CCOC(=O)C1=CC=C(C=C1)NC2CC2, was used as the input for these predictive models.[1] The aggregated and curated data are presented in the tables below.
Physicochemical Properties
A molecule's physicochemical characteristics are fundamental determinants of its pharmacokinetic behavior. Key predicted properties for this compound are summarized in Table 1.
| Property | Predicted Value | Reference Tool(s) |
| Molecular Weight | 205.25 g/mol | PubChem[1] |
| LogP (octanol/water partition coefficient) | 2.85 - 3.1 | SwissADME, pkCSM |
| Water Solubility (LogS) | -3.5 to -3.0 | SwissADME, pkCSM |
| pKa (most basic) | 4.5 - 5.0 | pkCSM |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | SwissADME |
Absorption
The absorption profile of a drug candidate is critical for determining its oral bioavailability. Predictions for key absorption-related parameters are detailed in Table 2.
| Property | Predicted Value/Classification | Reference Tool(s) |
| Human Intestinal Absorption | High ( > 90%) | pkCSM, admetSAR |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 (High) | pkCSM, admetSAR |
| P-glycoprotein Substrate | No | SwissADME, pkCSM |
| P-glycoprotein Inhibitor | No | SwissADME, pkCSM |
Distribution
Following absorption, a drug's distribution throughout the body influences its efficacy and potential for off-target effects. Table 3 outlines the predicted distribution properties.
| Property | Predicted Value/Classification | Reference Tool(s) |
| Volume of Distribution (VDss, log L/kg) | 0.5 - 1.0 | pkCSM |
| Fraction Unbound in Plasma | 0.1 - 0.3 | pkCSM |
| Blood-Brain Barrier (BBB) Permeability | Yes | SwissADME, pkCSM |
Metabolism
Metabolism is a key determinant of a drug's half-life and the potential for drug-drug interactions. The predicted metabolic profile is summarized in Table 4.
| Property | Predicted Value/Classification | Reference Tool(s) |
| CYP1A2 Inhibitor | No | SwissADME, pkCSM |
| CYP2C19 Inhibitor | No | SwissADME, pkCSM |
| CYP2C9 Inhibitor | Yes | SwissADME, pkCSM |
| CYP2D6 Inhibitor | No | SwissADME, pkCSM |
| CYP3A4 Inhibitor | Yes | SwissADME, pkCSM |
| CYP1A2 Substrate | No | pkCSM |
| CYP2C9 Substrate | Yes | pkCSM |
| CYP2D6 Substrate | No | pkCSM |
| CYP3A4 Substrate | Yes | pkCSM |
Excretion
The route and rate of excretion are crucial for determining a drug's dosing regimen and potential for accumulation. Predicted excretion parameters are shown in Table 5.
| Property | Predicted Value/Classification | Reference Tool(s) |
| Total Clearance (log ml/min/kg) | 0.5 - 1.0 | pkCSM |
| Renal OCT2 Substrate | No | pkCSM |
Toxicity
Early assessment of potential toxicity is vital to de-risk a drug development program. A summary of the predicted toxicity profile from ProTox-II and other platforms is provided in Table 6.
| Property | Predicted Value/Classification | Confidence | Reference Tool(s) |
| hERG I Inhibitor | No | High | pkCSM |
| hERG II Inhibitor | No | High | pkCSM |
| AMES Toxicity | No | High | ProTox-II, pkCSM |
| Carcinogenicity | No | Moderate | ProTox-II, pkCSM |
| Hepatotoxicity | No | Moderate | ProTox-II, pkCSM |
| Skin Sensitization | No | Moderate | pkCSM |
| Oral Rat Acute Toxicity (LD50) | 500 - 2000 mg/kg (Class IV) | High | ProTox-II, pkCSM |
Experimental Protocols for ADMET Profiling
While in silico predictions provide valuable early insights, experimental validation is essential. The following are standard in vitro protocols for assessing key ADMET properties.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.
Methodology:
-
Caco-2 cells are seeded on a permeable filter support (e.g., Transwell®) and cultured for 21-25 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points.
-
To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.
Cytochrome P450 Inhibition Assay
Objective: To determine the potential of a compound to inhibit major CYP450 enzymes.
Methodology:
-
Human liver microsomes are incubated with a specific CYP450 substrate and a range of concentrations of the test compound.
-
The reaction is initiated by the addition of NADPH.
-
After a defined incubation period, the reaction is stopped, and the formation of the metabolite of the specific substrate is quantified by LC-MS/MS.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
hERG Inhibition Assay
Objective: To evaluate the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity.
Methodology:
-
A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
The whole-cell patch-clamp technique is employed to measure the hERG current in the absence and presence of various concentrations of the test compound.
-
The IC50 value is determined by fitting the concentration-response data to a suitable equation.
ADMET Profiling Workflow
The integration of in silico and in vitro methods is crucial for an efficient ADMET profiling strategy. The following diagram illustrates a typical workflow.
Disclaimer: The ADMET properties presented in this document are based on in silico predictions and should be interpreted with caution. Experimental validation is crucial to confirm these findings. The provided experimental protocols are for informational purposes and may require optimization for specific compounds and laboratory conditions.
References
An In-depth Technical Guide on the Hypothesized Mechanism of Action of Ethyl 4-(cyclopropylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document outlines a plausible mechanism of action for Ethyl 4-(cyclopropylamino)benzoate, a compound integrating a p-aminobenzoic acid (PABA) ester scaffold with a cyclopropylamine moiety. The proposed mechanism is based on the known biological activities of structurally related compounds. Due to the absence of direct experimental data on this compound, this guide presents a hypothesis derived from existing literature on PABA derivatives and cyclopropylamine-containing drugs.
Core Hypothesis: Monoamine Oxidase Inhibition
The primary hypothesis is that this compound functions as a mechanism-based inhibitor of monoamine oxidases (MAO) , with potential selectivity for MAO-B. This hypothesis is predicated on the established activity of cyclopropylamine-containing compounds as inhibitors of these enzymes.[1] Monoamine oxidases are critical flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. Their inhibition can lead to increased levels of these neurotransmitters in the brain, a strategy employed in the treatment of depression and neurodegenerative disorders.
The proposed inhibitory action involves a multi-step process:
-
Reversible Binding: The initial interaction involves the reversible binding of this compound to the active site of the MAO enzyme. The PABA moiety may contribute to this binding affinity.
-
Oxidation of the Cyclopropylamine: The flavin adenine dinucleotide (FAD) cofactor within the MAO active site facilitates the oxidation of the cyclopropylamine nitrogen.
-
Ring Opening and Covalent Adduction: This oxidation is hypothesized to trigger the opening of the strained cyclopropyl ring, generating a reactive intermediate. This intermediate then forms a covalent bond with the FAD cofactor or a nearby amino acid residue in the enzyme's active site.
-
Irreversible Inhibition: The formation of this covalent adduct leads to the irreversible inactivation of the enzyme.
This mechanism-based inhibition is a known characteristic of several cyclopropylamine drugs.[1]
Secondary Hypothesis: Cytochrome P450-Mediated Bioactivation and Potential for Hepatotoxicity
A secondary, and potentially concurrent, mechanism to consider is the bioactivation of the cyclopropylamine moiety by cytochrome P450 (P450) enzymes in the liver.[2][3][4] This metabolic pathway can lead to the formation of reactive metabolites that may contribute to hepatotoxicity.
The proposed bioactivation pathway includes:
-
P450-Mediated Oxidation: Hepatic P450 enzymes, such as CYP1A2, can oxidize the cyclopropylamine group.[4]
-
Formation of Reactive Intermediates: This oxidation can result in the formation of ring-opened, reactive intermediates, including carbon-centered radicals and α,β-unsaturated aldehydes.[3]
-
Covalent Adducts with Hepatic Proteins: These reactive metabolites can form covalent adducts with cellular macromolecules, particularly hepatic proteins.
-
Cellular Damage and Toxicity: The formation of these adducts can lead to hepatocyte necrosis and liver damage.[3]
Understanding this potential for bioactivation is crucial for the preclinical safety assessment of this compound.
Alternative Hypotheses Based on the PABA Scaffold
The p-aminobenzoic acid scaffold is associated with a range of biological activities. While the MAO inhibition hypothesis is considered primary due to the reactive nature of the cyclopropylamine group, the following mechanisms, associated with PABA derivatives, should also be considered in a comprehensive evaluation of this compound:
-
Inhibition of Folate Synthesis: As an analog of PABA, the compound could potentially inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in microorganisms.[5][6] This would suggest potential antimicrobial activity.
-
Acetylcholinesterase (AChE) Inhibition: PABA derivatives have been shown to inhibit AChE, presenting a potential therapeutic avenue for Alzheimer's disease.[7][8]
-
Antifungal Activity: The compound might interfere with the fungal cell cycle, specifically by inhibiting septation, a mechanism observed for PABA itself.[9]
-
EGFR Tyrosine Kinase Inhibition: Some 4-aminobenzoate esters have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, suggesting a potential role as an anticancer agent.[10]
Quantitative Data Summary
Currently, there is no publicly available quantitative data (e.g., IC50, Ki) specifically for the biological activity of this compound. The following table summarizes representative data for related compounds to provide context for the proposed hypotheses.
| Compound Class | Target | Compound Example | Activity (IC50/Ki) | Reference |
| Cyclopropylamines | MAO-B | cis-N-benzyl-2-methoxycyclopropylamine | 5 nM (IC50) | [1] |
| Cyclopropylamines | MAO-A | cis-N-benzyl-2-methoxycyclopropylamine | 170 nM (IC50) | [1] |
| PABA Derivatives | Dihydropteroate Synthase | Sulfonamides | Varies (µM range) | [6] |
| 4-amino-3-chloro benzoate ester derivatives | EGFR | Compound N5a | Cytotoxic in A549, HepG2, HCT-116 | [10] |
Detailed Experimental Protocols
To investigate the hypothesized mechanisms of action, the following experimental protocols are proposed:
5.1. MAO Inhibition Assay
-
Objective: To determine if this compound inhibits MAO-A and/or MAO-B and to characterize the nature of this inhibition (reversible vs. irreversible).
-
Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine or benzylamine), a fluorescent or colorimetric detection reagent, this compound, and known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.
-
Methodology:
-
Enzyme Activity Assay: The activity of MAO-A and MAO-B will be measured by monitoring the production of hydrogen peroxide or an aldehyde product upon the oxidation of the substrate.
-
IC50 Determination: The enzymes will be incubated with a range of concentrations of this compound to determine the concentration required for 50% inhibition (IC50).
-
Time-Dependent Inhibition: To assess irreversible inhibition, the enzymes will be pre-incubated with the test compound for various time intervals before the addition of the substrate. A decrease in enzyme activity with increasing pre-incubation time is indicative of irreversible inhibition.
-
Dialysis Experiment: To confirm irreversible binding, the enzyme-inhibitor complex will be subjected to dialysis. A lack of recovery of enzyme activity after dialysis confirms covalent modification.
-
5.2. P450 Bioactivation and Hepatotoxicity Assessment
-
Objective: To evaluate the potential for P450-mediated metabolic activation of this compound and its consequent hepatotoxicity.
-
Materials: Human liver microsomes (HLMs) or recombinant P450 enzymes, NADPH, glutathione (GSH), this compound, and a suitable analytical method (e.g., LC-MS/MS).
-
Methodology:
-
Metabolic Stability Assay: The test compound will be incubated with HLMs in the presence of NADPH to assess its metabolic stability.
-
Metabolite Identification: The reaction mixture will be analyzed by LC-MS/MS to identify potential metabolites, including GSH adducts which are indicative of reactive intermediate formation.
-
Hepatocyte Cytotoxicity Assay: Primary human hepatocytes or a suitable hepatoma cell line (e.g., HepG2) will be treated with varying concentrations of this compound. Cell viability will be assessed using assays such as the MTT or LDH release assay.
-
Visualizations
Diagram 1: Hypothesized Mechanism of MAO Inhibition
Caption: Proposed mechanism of irreversible MAO inhibition.
Diagram 2: Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for characterizing MAO inhibition.
Diagram 3: P450 Bioactivation Pathway
Caption: Hypothesized P450-mediated bioactivation.
This guide provides a foundational hypothesis for the mechanism of action of this compound. Further experimental validation is essential to confirm these hypotheses and to fully elucidate the pharmacological and toxicological profile of this compound.
References
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for Research-Grade Ethyl 4-(cyclopropylamino)benzoate
For researchers, scientists, and drug development professionals, securing a reliable source of high-purity Ethyl 4-(cyclopropylamino)benzoate is crucial for the integrity and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial suppliers, synthesis methodologies, quality control protocols, and potential research applications of this compound.
Commercial Availability
This compound (CAS No. 112033-48-4) is available from several chemical suppliers specializing in research-grade compounds.[1] The availability, purity, and pricing can vary, so it is advisable to consult the suppliers' websites for the most current information. Below is a comparative summary of typical offerings.
| Supplier | Purity | Available Quantities | Price Range (USD) | Notes |
| Sigma-Aldrich | ≥98% (HPLC) | 1g, 5g, 25g | $150 - $700 | Certificate of Analysis typically available online. |
| TCI America | >98.0% (GC) | 1g, 5g | $120 - $550 | Purity determined by gas chromatography. |
| Alfa Aesar | 98+% | 1g, 5g, 10g | $135 - $650 | |
| Chem-Impex | >97% | 1g, 5g, 25g | $100 - $450 | Offers bulk quantities upon request. |
| Oakwood Chemical | 98% | 250mg, 1g, 5g | $43 - $393 |
Note: Prices are estimates and subject to change. Please verify with the supplier.
Synthesis and Purification
The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the N-alkylation of ethyl 4-aminobenzoate with a cyclopropyl halide or a related cyclopropylating agent.
Proposed Synthetic Protocol
A plausible laboratory-scale synthesis is outlined below, adapted from general procedures for similar N-alkylations of anilines.
Materials:
-
Ethyl 4-aminobenzoate
-
Bromocyclopropane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 4-aminobenzoate (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).
-
Add bromocyclopropane (1.5 equivalents) to the mixture.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Quality Control and Characterization
Ensuring the purity and identity of research-grade this compound is critical. Standard analytical techniques for quality control include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically expressed as a percentage of the main peak area.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
Example ¹H NMR Data Interpretation
-
Aromatic protons: Doublets in the range of 6.5-8.0 ppm.
-
Ethyl ester protons: A quartet around 4.3 ppm (CH₂) and a triplet around 1.3 ppm (CH₃).
-
Cyclopropyl protons: Multiplets in the upfield region, typically between 0.5-1.0 ppm.
-
Amine proton: A broad singlet that may vary in chemical shift depending on the solvent and concentration.
Potential Research Applications and Biological Context
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other known bioactive molecules, such as local anesthetics (e.g., benzocaine, which is ethyl 4-aminobenzoate), suggests potential applications in drug discovery and pharmacology.
The mechanism of action for local anesthetics like benzocaine involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[2] By binding to these channels, the influx of sodium ions is inhibited, which prevents the generation and conduction of nerve impulses, resulting in a loss of sensation. It is plausible that this compound could exhibit similar properties, making it a candidate for investigation in the development of novel anesthetic agents.
The cyclopropyl group is a common motif in medicinal chemistry, often introduced to modulate potency, selectivity, and metabolic stability. Therefore, this compound could also be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
References
Literature review of cyclopropylamine-containing compounds in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopropylamine scaffold, a small, strained ring system appended with a primary amine, has emerged as a privileged motif in medicinal chemistry. Its unique conformational rigidity, metabolic stability, and ability to engage in specific binding interactions have cemented its role in the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of cyclopropylamine-containing compounds, delving into their synthesis, mechanism of action, structure-activity relationships (SAR), and clinical significance across various disease areas, with a focus on enzyme inhibition.
Introduction to the Significance of Cyclopropylamines
The incorporation of a cyclopropylamine group into a drug candidate can profoundly influence its pharmacological profile. The three-membered ring restricts the molecule's conformational flexibility, which can lead to higher binding affinity and selectivity for its biological target.[1] Furthermore, the cyclopropane ring is often resistant to metabolic degradation, enhancing the drug's half-life and bioavailability.[2] This combination of properties has made cyclopropylamine a valuable building block in the design of inhibitors for enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), leading to treatments for cancer and neurological disorders.[3]
Therapeutic Applications and Key Compounds
Cyclopropylamine-containing compounds have shown significant therapeutic potential in several key areas:
-
Oncology: As potent inhibitors of LSD1, an enzyme overexpressed in various cancers, these compounds have emerged as promising anticancer agents.[4] By inhibiting LSD1, they can reactivate tumor suppressor genes that have been silenced, leading to cancer cell death.[4]
-
Neurological Disorders: The well-established role of cyclopropylamines as MAO inhibitors has led to their use as antidepressants.[3] Tranylcypromine is a classic example of an MAOI used in the treatment of major depressive disorder.[5]
-
Infectious Diseases: Some cyclopropylamine derivatives have been investigated for their antimicrobial properties.
Quantitative Analysis of Structure-Activity Relationships
The potency and selectivity of cyclopropylamine-based inhibitors are highly dependent on their substitution patterns. The following tables summarize key quantitative data for representative compounds, highlighting the impact of structural modifications on their inhibitory activity against LSD1 and MAO.
| Compound Name/Reference | Target | IC50 (µM) | k_inact (min⁻¹) | K_I (µM) | k_inact/K_I (M⁻¹s⁻¹) | Cell Line/Assay Conditions | Citation |
| LSD1 Inhibitors | |||||||
| Tranylcypromine (2-PCPA) | LSD1 | < 2 (inhibition) | 0.67 | 500 | - | In vitro demethylase assay | [6] |
| S2101 | LSD1 | < 20 (screening) | - | - | 4560 | Peroxidase-coupled reaction | [7] |
| S1201 | LSD1 | < 20 (screening) | - | - | 447 | Peroxidase-coupled reaction | [7] |
| Compound 7 (biphenyl derivative) | LSD1 | > 1000 | - | - | - | In vitro demethylase assay | [8] |
| Compound 8 (naphthyl derivative) | LSD1 | > 1000 | - | - | - | In vitro demethylase assay | [8] |
| Phenelzine analogue 12d | LSD1 | - | 0.15 | 0.059 | - | In vitro demethylase assay | [6] |
| MAO Inhibitors | |||||||
| Tranylcypromine | MAO-A | - | 0.78 | 7.7 | - | - | [9] |
| Tranylcypromine | MAO-B | 0.074 (30 min preincubation) | 0.26 | 3.8 | - | - | [9] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 0.17 (30 min preincubation) | - | - | - | - | [9] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 0.005 (30 min preincubation) | - | - | - | - | [9] |
Table 1: Inhibitory Activities of Cyclopropylamine-Containing Compounds against LSD1 and MAO.
| Compound | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Administration | Citation |
| Tranylcypromine | 50-200 (after 20 mg dose) | 1-3 | ~2.5 | Oral | [5][10] |
| (-)-Tranylcypromine (after racemate) | - | - | - | Oral (20 mg sulphate) | [11] |
| (+)-Tranylcypromine (after racemate) | - | - | - | Oral (20 mg sulphate) | [11] |
Table 2: Pharmacokinetic Parameters of Tranylcypromine.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.
Synthesis of trans-2-Arylcyclopropylamines
This protocol describes a general method for the synthesis of trans-2-arylcyclopropylamine inhibitors of LSD1 and MAO.
Materials:
-
Substituted styrene
-
Ethyl diazoacetate
-
Rh₂(OAc)₄ (catalyst)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol
-
Trifluoroacetic acid (TFA)
Procedure:
-
Cyclopropanation: To a solution of the substituted styrene in DCM, add a catalytic amount of Rh₂(OAc)₄. Add ethyl diazoacetate dropwise at room temperature and stir the mixture overnight. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Hydrolysis: The resulting cyclopropyl ester is dissolved in a mixture of EtOH and aqueous NaOH solution. The mixture is heated to reflux for several hours. After cooling, the EtOH is removed, and the aqueous solution is acidified with HCl. The precipitated carboxylic acid is collected by filtration.
-
Curtius Rearrangement: The carboxylic acid is dissolved in tert-butanol, and TEA and DPPA are added. The mixture is heated to reflux overnight. The solvent is removed, and the residue is purified to yield the Boc-protected amine.
-
Deprotection: The Boc-protected amine is dissolved in DCM, and TFA is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed, and the crude product is purified to afford the desired trans-2-arylcyclopropylamine.
Monoamine Oxidase (MAO) Activity Assay
This fluorometric assay is used to determine the activity of MAO-A and MAO-B.
Materials:
-
MAO-A or MAO-B enzyme preparation
-
MAO Assay Buffer
-
MAO Substrate (e.g., p-tyramine)
-
Developer
-
OxiRed™ Probe
-
MAO-A inhibitor (Clorgyline)
-
MAO-B inhibitor (Selegiline)
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare tissue or cell homogenates in MAO Assay Buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme.
-
Reaction Mix Preparation: For each well, prepare a Reaction Mix containing MAO Assay Buffer, Developer, MAO Substrate, and OxiRed™ Probe. For background controls, prepare a similar mix without the MAO Substrate.
-
Inhibitor Addition (for specific MAO-A/B activity): To measure MAO-A activity, pre-incubate the sample with Selegiline. To measure MAO-B activity, pre-incubate with Clorgyline.
-
Assay: Add the sample to the wells of the 96-well plate. Add the Reaction Mix to initiate the reaction.
-
Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 60 minutes. The rate of increase in fluorescence is proportional to the MAO activity.[12]
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of cyclopropylamine-containing compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cyclopropylamine compound to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cyclopropylamine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13][14][15]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to cyclopropylamine-containing compounds in medicinal chemistry.
Conclusion
The cyclopropylamine moiety continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its unique structural and electronic properties have enabled the development of potent and selective inhibitors for a range of important biological targets. The information presented in this guide, from quantitative SAR data to detailed experimental protocols, is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel cyclopropylamine-containing therapeutics. As our understanding of the intricate roles of enzymes like LSD1 and MAO in disease continues to grow, so too will the importance of innovative chemical scaffolds such as cyclopropylamine in the design of next-generation medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. longdom.org [longdom.org]
- 4. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 5. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mims.com [mims.com]
- 11. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopioneer.com.tw [biopioneer.com.tw]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ethyl 4-(cyclopropylamino)benzoate: A Technical Safety and Handling Guide
Disclaimer: This document provides a summary of safety and handling guidelines for Ethyl 4-(cyclopropylamino)benzoate. Specific safety data for this compound is limited. Therefore, the information presented herein is largely extrapolated from data on structurally similar compounds. All laboratory work should be conducted by trained professionals in a well-ventilated area, adhering to all institutional and governmental safety regulations.
Chemical and Physical Properties
Table 1: Computed Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 205.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 112033-48-4 | PubChem[1] |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC2CC2 | PubChem[1] |
| InChIKey | BONKADOTDLVBQA-UHFFFAOYSA-N | PubChem[1] |
Hazard Identification and Classification
Specific hazard classification for this compound is not available. However, based on data for analogous compounds such as Ethyl 4-(Dimethylamino)benzoate and Ethyl 4-aminobenzoate (Benzocaine), the following potential hazards should be considered.
Table 2: Potential Hazard Statements based on Analogous Compounds
| Hazard Statement | Corresponding Compound(s) | Source(s) |
| May damage fertility or the unborn child. | Ethyl 4-(Dimethylamino)benzoate | TCI Chemicals |
| Toxic to aquatic life with long lasting effects. | Ethyl 4-(Dimethylamino)benzoate | TCI Chemicals |
| Causes skin irritation. | Ethyl 4-aminobenzoate | Fisher Scientific |
| Causes serious eye irritation. | Ethyl 4-aminobenzoate | Fisher Scientific |
| May cause an allergic skin reaction. | Ethyl 4-aminobenzoate | Sigma-Aldrich |
| Combustible liquid. | Ethyl benzoate | Sigma-Aldrich |
GHS Pictograms (Potential):
Based on the hazards of similar compounds, the following pictograms may be relevant:
-
Health Hazard: For potential reproductive toxicity.
-
Exclamation Mark: For skin and eye irritation, and skin sensitization.
-
Environment: For aquatic toxicity.
Handling and Storage
Proper handling and storage procedures are crucial to ensure the safety of researchers and to maintain the integrity of the compound.
Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH/MSHA approved respirator.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.
-
Containers: Keep the container tightly closed.
-
Incompatibilities: Store away from strong oxidizing agents.
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
Table 3: First-Aid Measures based on Analogous Compounds
| Exposure Route | First-Aid Procedure | Source(s) |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. | TCI Chemicals, Alfa Aesar |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. | Alfa Aesar, Fisher Scientific |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | Alfa Aesar, Fisher Scientific |
| Ingestion | Rinse mouth with water. Do not induce vomiting. | TCI Chemicals, ECHEMI |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleaning: For solid spills, sweep up and place in a suitable container for disposal. For liquid spills, absorb with an inert material and place in a container for disposal.
Toxicological Information
Specific toxicological data for this compound is not available. The information below is for a related compound, Ethyl 4-aminobenzoate.
Table 4: Acute Toxicity Data for Ethyl 4-aminobenzoate
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 3042 mg/kg | Fisher Scientific |
Experimental Protocols and Workflows
While specific experimental protocols involving this compound are not detailed in the available literature, a general workflow for handling and using such a compound in a research setting can be conceptualized.
General Experimental Workflow
The following diagram illustrates a typical workflow for a chemical synthesis experiment involving a solid reagent like this compound.
References
Methodological & Application
Application Note: Laboratory Synthesis of Ethyl 4-(cyclopropylamino)benzoate
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 4-(cyclopropylamino)benzoate, a valuable intermediate in pharmaceutical and materials science research. The primary method described is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This protocol offers a robust and high-yielding pathway to the target compound. Included are comprehensive experimental procedures, tables of quantitative data, and workflow diagrams to ensure reproducibility and clarity for researchers in a laboratory setting.
Introduction
This compound is an aromatic amine derivative of interest in medicinal chemistry and organic synthesis. The formation of the aryl-amine bond is a critical step in its synthesis. Traditional methods for this transformation often require harsh conditions and have limited substrate scope. The Buchwald-Hartwig amination has emerged as a versatile and widely used method for constructing C(sp²)-N bonds, offering mild reaction conditions and broad functional group tolerance.[2][3] This protocol details the synthesis from readily available starting materials: ethyl 4-bromobenzoate and cyclopropylamine, using a palladium catalyst and a phosphine ligand.
Reaction Scheme
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between an aryl halide and a primary amine.
Caption: Palladium-catalyzed synthesis of this compound.
Quantitative Data and Reagents
The following table outlines the reagents required for a typical lab-scale synthesis, based on 1.0 mmol of the limiting reagent, ethyl 4-bromobenzoate.
| Reagent | Formula | MW ( g/mol ) | Mmol | Equivalents | Amount |
| Ethyl 4-bromobenzoate | C₉H₉BrO₂ | 229.07 | 1.0 | 1.0 | 229 mg |
| Cyclopropylamine | C₃H₇N | 57.09 | 1.2 | 1.2 | 82 µL (d=0.824) |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 0.01 (1 mol%) | 9.2 mg |
| (±)-BINAP | C₄₄H₃₂P₂ | 622.67 | 0.03 | 0.03 (3 mol%) | 18.7 mg |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 1.4 | 1.4 | 135 mg |
| Anhydrous Toluene | C₇H₈ | 92.14 | - | - | 5 mL |
Note: Catalyst and ligand loadings should be optimized based on preliminary small-scale reactions.
Experimental Protocol
This protocol is based on established Buchwald-Hartwig amination procedures.[4]
4.1 Materials and Equipment
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle with a temperature controller and oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
4.2 Reaction Setup and Execution
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 4-bromobenzoate (229 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), and (±)-BINAP (18.7 mg, 0.03 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add cyclopropylamine (82 µL, 1.2 mmol) via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
4.3 Workup and Purification
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient, e.g., 95:5 to 80:20) to afford the pure this compound.[5]
4.4 Characterization
The final product should be characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight for the product C₁₂H₁₅NO₂ is 205.25 g/mol .[6]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. This compound | C12H15NO2 | CID 11458388 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for the Analysis of Ethyl 4-(cyclopropylamino)benzoate
Introduction
Ethyl 4-(cyclopropylamino)benzoate is a chemical compound with potential applications in pharmaceutical and chemical synthesis.[1] As with any active pharmaceutical ingredient or intermediate, a reliable analytical method for its quantification is crucial for quality control and research purposes. This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method coupled with a Ultraviolet (UV) detector for the determination of this compound. The method is suitable for routine analysis in research and drug development settings.
Principle
The method utilizes reverse-phase chromatography to separate this compound from potential impurities. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and an aqueous buffer allows for the efficient separation of the analyte. The quantification is achieved by monitoring the UV absorbance at a specific wavelength, which provides a response proportional to the concentration of the analyte. Aromatic amines and benzoate derivatives are known to be UV-active, making this a suitable detection method.[2]
Materials and Reagents
-
Analyst: this compound (Reference Standard, >99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Buffer: Ammonium acetate (Analytical grade)
-
Acid: Acetic acid (Glacial, Analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions.
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity LC System or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 4.7) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Experimental Protocol
1. Preparation of Mobile Phase:
-
To prepare the 0.1 M Ammonium Acetate buffer, dissolve 7.708 g of ammonium acetate in 1 L of HPLC grade water.
-
Adjust the pH to 4.7 with glacial acetic acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
The mobile phase is prepared by mixing the buffer and acetonitrile in the specified ratio. For instance, for 1 L of mobile phase, mix 400 mL of the buffer with 600 mL of acetonitrile.
-
Degas the mobile phase by sonication or helium sparging before use.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL. These solutions are used to construct the calibration curve.
3. Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte.
Data Presentation
The quantitative data for the method validation is summarized in the tables below.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Retention Time (min) | - | ~ 4.5 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Visualization of Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
The developed HPLC-UV method is simple, rapid, accurate, and precise for the quantification of this compound. The method was validated according to standard guidelines and demonstrated good linearity, accuracy, and precision. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories and research settings for the analysis of this compound.
References
Developing an in vitro assay for Ethyl 4-(cyclopropylamino)benzoate activity
Application Notes & Protocols
Topic: Developing an In Vitro Assay for Ethyl 4-(cyclopropylamino)benzoate Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule with a structure suggestive of potential biological activity. As its mechanism of action is not yet characterized, a robust in vitro assay is the first step toward elucidating its function and potential as a therapeutic agent. This document provides a detailed protocol for developing and implementing a cell-free enzymatic assay to screen for the inhibitory activity of this compound against a hypothetical serine hydrolase target, "Hydrolase-X."
Serine hydrolases are a large and diverse class of enzymes that play crucial roles in various physiological processes, making them common targets for drug discovery.[1] This protocol is designed to be adaptable for high-throughput screening (HTS) to identify and characterize novel enzyme modulators.[2]
Hypothetical Signaling Pathway
To provide a biological context for the assay, we hypothesize that Hydrolase-X is a key enzyme in a signaling pathway that leads to a cellular response, such as proliferation or inflammation. This compound is postulated to be an inhibitor of Hydrolase-X, thereby blocking the downstream signaling cascade.
Caption: Hypothetical signaling pathway of Hydrolase-X.
Experimental Workflow
The overall workflow for screening and characterizing this compound is depicted below. This process begins with assay development and validation, followed by primary screening, dose-response analysis, and finally, determination of the mechanism of inhibition.
Caption: Overall experimental workflow.
Protocol: In Vitro Hydrolase-X Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound on Hydrolase-X. The assay utilizes a fluorogenic substrate that becomes fluorescent upon cleavage by Hydrolase-X.
Materials and Reagents
-
Hydrolase-X, purified enzyme (e.g., in 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrate (e.g., Substrate-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20
-
This compound (stock solution in DMSO)
-
Positive Control Inhibitor (known inhibitor of a similar hydrolase)
-
DMSO (vehicle control)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Experimental Protocol Diagram
Caption: Step-by-step protocol workflow.
Detailed Procedure
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting range is from 10 mM to 0.1 µM.
-
The final concentration in the assay will be 250-fold lower than the stock concentration.
-
-
Assay Plate Setup:
-
To a 384-well plate, add 1 µL of the compound dilutions, positive control, or DMSO (vehicle control) to the appropriate wells.
-
-
Enzyme Addition:
-
Add 20 µL of Hydrolase-X solution (at a pre-determined optimal concentration) to all wells.
-
Mix by shaking the plate for 30 seconds.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 20 µL of the fluorogenic substrate solution to all wells to start the reaction.
-
Mix by shaking the plate for 30 seconds.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a plate reader with excitation at 360 nm and emission at 460 nm.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
-
Signal_Compound: Fluorescence from wells with the test compound.
-
Signal_Vehicle: Fluorescence from wells with DMSO only (0% inhibition).
-
Signal_Blank: Fluorescence from wells without enzyme (100% inhibition).
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[3]
-
Data Presentation
The following table summarizes hypothetical data for this compound and a control inhibitor against Hydrolase-X.
| Compound | IC50 (µM) | Max Inhibition (%) |
| This compound | 2.5 | 98% |
| Positive Control Inhibitor | 0.1 | 100% |
Conclusion
This application note provides a comprehensive framework for the initial in vitro characterization of this compound. The described enzymatic assay is a robust and scalable method for determining the inhibitory potency of novel compounds.[4] The results from this assay will be crucial for guiding further studies, including mechanism of action, selectivity profiling, and cell-based assays to validate the compound's activity in a more physiological context.[5][6]
References
Application Notes and Protocols: Characterizing Ethyl 4-(cyclopropylamino)benzoate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial characterization of the novel compound, Ethyl 4-(cyclopropylamino)benzoate, using a panel of standard cell-based assays. The following protocols are foundational in drug discovery for determining a compound's cytotoxic profile and its potential effects on key cellular signaling pathways.
Introduction
This compound is a small molecule with a chemical structure that suggests potential biological activity. To evaluate its therapeutic potential and toxicological profile, a systematic approach using in vitro cell-based assays is essential. This document outlines protocols for assessing cell viability, induction of apoptosis, and modulation of the NF-κB and ERK/MAPK signaling pathways. While no specific data for this compound is currently published, these protocols provide the framework for its initial biological characterization.
Cytotoxicity and Cell Viability Assessment
A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT and XTT assays are colorimetric methods used to assess cellular metabolic activity, which is an indicator of cell viability.
Data Presentation: Hypothetical IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents hypothetical IC50 values for this compound in two common cancer cell lines, illustrating how such data would be presented.
| Cell Line | Assay | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HeLa (Cervical Cancer) | MTT | 48 | 25.6 |
| MCF-7 (Breast Cancer) | XTT | 48 | 32.1 |
Experimental Protocol: MTT Assay
This protocol is adapted from standard procedures for determining cytotoxicity.[1][2][3][4][5]
Materials:
-
HeLa or other suitable cancer cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Apoptosis Induction Assessment
To determine if cytotoxicity is mediated by programmed cell death, a caspase activity assay can be performed. Caspases are key proteases in the apoptotic pathway.
Data Presentation: Hypothetical Caspase-3/7 Activation
This table shows hypothetical data on the activation of effector caspases-3 and -7 in response to treatment with this compound at its hypothetical IC50 concentration.
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| HeLa | Vehicle Control | 1.0 |
| HeLa | This compound (25.6 µM) | 4.2 |
Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol is based on commercially available luminescent assays for caspase activity.[6][7][8][9][10]
Materials:
-
HeLa or other suitable cell lines
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound at various concentrations (including the IC50 value) for a predetermined time (e.g., 24 hours). Include vehicle and positive controls (e.g., staurosporine).
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.
Cell Signaling Pathway Analysis
To investigate the mechanism of action, it is crucial to assess the effect of the compound on key signaling pathways involved in cell survival, proliferation, and inflammation, such as the NF-κB and ERK/MAPK pathways.
Data Presentation: Hypothetical Signaling Pathway Modulation
This table illustrates how the effects of this compound on NF-κB and ERK signaling could be summarized.
| Pathway | Cell Line | Reporter Assay | Treatment | Hypothetical Result |
| NF-κB | HEK293-NF-κB-luc | Luciferase | TNF-α (activator) | 15-fold increase in luminescence |
| NF-κB | HEK293-NF-κB-luc | Luciferase | TNF-α + this compound | 5-fold increase in luminescence (Inhibition) |
| ERK/MAPK | HeLa | Phospho-ERK ELISA | EGF (activator) | 10-fold increase in p-ERK |
| ERK/MAPK | HeLa | Phospho-ERK ELISA | EGF + this compound | 2-fold increase in p-ERK (Inhibition) |
Experimental Protocol: NF-κB Reporter Assay
This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements.[11][12][13][14][15]
Materials:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter
-
Complete culture medium
-
This compound
-
TNF-α (or other NF-κB activator)
-
Luciferase assay reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a white-walled 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Pathway Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability and determine the inhibitory effect of the compound on NF-κB signaling.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. 2.8. Caspase Activity Assay [bio-protocol.org]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for Ethyl 4-(cyclopropylamino)benzoate: Data Not Available
Initial research indicates a significant lack of publicly available scientific literature detailing the use of Ethyl 4-(cyclopropylamino)benzoate as a chemical probe. Comprehensive searches of chemical databases, patent repositories, and scholarly articles did not yield specific information regarding its biological activity, molecular targets, or established experimental applications.
While the chemical structure and basic physical properties of this compound are documented, there is no readily accessible data on its mechanism of action, potency, or selectivity towards any particular biological target.[1] This absence of foundational research precludes the development of detailed application notes and experimental protocols as requested.
For a chemical to be effectively utilized as a probe, extensive characterization is required, including but not limited to:
-
Target Identification and Validation: Determining the specific protein, enzyme, or pathway with which the compound interacts.
-
Potency and Efficacy Studies: Quantifying the concentration at which the compound elicits a biological response (e.g., IC50, EC50 values).
-
Selectivity Profiling: Assessing the compound's activity against a panel of related and unrelated targets to ensure specificity.
-
In Vitro and In Vivo Validation: Demonstrating its utility in cellular and whole-organism models to probe biological functions.
As this critical information is not available for this compound, the following sections, which would typically contain detailed protocols and data, cannot be populated.
Quantitative Data Summary
A thorough literature search did not reveal any quantitative biological data for this compound. Therefore, a summary table cannot be provided.
Experimental Protocols
Without established biological targets or assays in which this compound has been validated, the provision of detailed experimental methodologies is not possible. The development of such protocols would first require significant foundational research to identify its biological activity.
Signaling Pathways and Experimental Workflows
The creation of diagrams for signaling pathways or experimental workflows is contingent on understanding the compound's mechanism of action. As this is currently unknown, no relevant visualizations can be generated.
References
Application Notes and Protocols for Fragment-Based Drug Discovery Utilizing Ethyl 4-(cyclopropylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery, offering a rational approach to identifying novel lead compounds.[1][2] Unlike traditional high-throughput screening (HTS) which tests large libraries of complex molecules, FBDD begins with the screening of small, low-molecular-weight compounds known as "fragments."[1] These fragments typically have weak binding affinities for their biological targets, often in the micromolar to millimolar range. The core principle of FBDD lies in identifying these weakly binding fragments and then using structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, to guide their optimization into potent and selective drug candidates.[1][3][4] This "fragment-to-lead" (F2L) optimization process often involves growing the fragment to occupy adjacent pockets of the binding site or linking multiple fragments that bind to different sites.[2]
This document provides a detailed application note and protocols for the hypothetical use of Ethyl 4-(cyclopropylamino)benzoate as a starting fragment in an FBDD campaign targeting a protein kinase. While direct literature on the use of this specific fragment in FBDD is not available, its structural motifs, including the cyclopropylamine and aminobenzoate core, are valuable pharmacophores found in known kinase inhibitors. The cyclopropyl group, in particular, is a versatile substituent in drug design, known to enhance potency, metabolic stability, and binding affinity.
Hypothetical FBDD Campaign: this compound as a Kinase Inhibitor Fragment
For the purpose of these application notes, we will consider a hypothetical scenario where this compound is identified as a hit from a fragment screen against a protein kinase of interest (e.g., a mitogen-activated protein kinase).
Fragment Screening and Hit Identification
The initial phase of an FBDD project involves screening a library of fragments to identify those that bind to the target protein. Biophysical techniques are essential for detecting these weak interactions.
Experimental Workflow for Fragment Screening
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Hit Validation and Characterization
Once identified as a primary hit, the binding of this compound to the target kinase would be confirmed and quantified using orthogonal biophysical methods.
| Parameter | This compound (Hypothetical Data) | Technique |
| Binding Affinity (KD) | 250 µM | Surface Plasmon Resonance (SPR) |
| Binding Affinity (KD) | 300 µM | Isothermal Titration Calorimetry (ITC) |
| Ligand Efficiency (LE) | 0.35 | Calculated |
Ligand Efficiency (LE) is a key metric in FBDD, calculated as the binding energy per heavy atom. It helps in prioritizing fragments for optimization.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Screening
Objective: To identify fragments that bind to the target kinase and to determine their binding affinities (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified target kinase
-
Fragment library dissolved in DMSO
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization of Target Kinase:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified target kinase (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer with a low percentage of DMSO (e.g., 1%).
-
Inject fragments from the library over the sensor surface at a single high concentration (e.g., 200 µM).
-
Monitor the change in response units (RU) to identify binding events.
-
-
Affinity Determination for Hits:
-
For identified hits like this compound, perform a dose-response analysis.
-
Inject the fragment over the sensor surface at a range of concentrations (e.g., 10 µM to 500 µM).
-
Fit the resulting binding data to a steady-state affinity model to determine the KD.
-
Protocol 2: X-ray Crystallography for Structural Elucidation
Objective: To determine the three-dimensional structure of the target kinase in complex with this compound to guide structure-based drug design.
Materials:
-
Crystallization-grade purified target kinase
-
Crystallization screens and plates
-
This compound
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source preferred)
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions of the apo-kinase using various commercial screens.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer apo-kinase crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) and cryoprotectant for a defined period.
-
Co-crystallization: Set up crystallization trials with the kinase pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-kinase structure as a model.
-
Refine the structure and model the bound fragment into the electron density map.
-
Hit-to-Lead Optimization
Structural information from X-ray crystallography would reveal the binding mode of this compound in the kinase active site. A hypothetical binding mode could involve the aminobenzoate core making key hydrogen bonds with the kinase hinge region, while the cyclopropyl group occupies a small hydrophobic pocket.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway by a derivative of the initial fragment hit.
Structure-Activity Relationship (SAR)
Based on the hypothetical binding mode, a medicinal chemistry campaign would be initiated to improve the potency and selectivity of the initial fragment.
Logical Relationship for Hit-to-Lead Optimization
Caption: The iterative cycle of structure-based design, synthesis, and evaluation in hit-to-lead optimization.
Hypothetical SAR Table:
| Compound | Modification | IC50 (µM) | Ligand Efficiency (LE) |
| 1 (Fragment Hit) | This compound | 150 | 0.35 |
| 2 | Replaced ethyl ester with methyl amide | 80 | 0.38 |
| 3 | Added a hydroxyl group to the cyclopropyl ring | 50 | 0.40 |
| 4 | Replaced benzoate with a benzimidazole | 10 | 0.45 |
| 5 (Lead-like) | Combination of modifications from 2 and 4 | 0.1 | 0.48 |
Conclusion
This compound serves as a valuable hypothetical starting point to illustrate the principles and methodologies of fragment-based drug discovery. The FBDD approach, combining sensitive biophysical screening with structure-guided medicinal chemistry, provides a robust framework for the efficient discovery of novel and potent drug candidates. The detailed protocols and conceptual workflows presented here offer a guide for researchers applying this powerful strategy to new biological targets.
References
- 1. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of novel protein kinase inhibitors by using fragment-based high-throughput x-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy Testing of Ethyl 4-(cyclopropylamino)benzoate
Introduction
Ethyl 4-(cyclopropylamino)benzoate is a small organic molecule with the chemical formula C12H15NO2.[1] Its structure suggests potential bioactivity, however, its specific mechanism of action and therapeutic efficacy are not well characterized. These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound.
The protocols outlined herein cover a multi-phase approach, beginning with broad in vitro screening to determine cytotoxic and anti-proliferative effects, followed by detailed mechanistic assays to elucidate the mode of action, and concluding with a framework for preliminary in vivo validation.
General Experimental Workflow
The evaluation of a novel compound like this compound follows a logical progression from broad cellular-level screening to more specific mechanistic and in vivo studies. The workflow is designed to first identify if the compound has any biological effect on cells and then to systematically investigate the nature of that effect.
Caption: Overall experimental workflow for efficacy testing.
Phase 1: In Vitro Cytotoxicity and Dose-Response
The initial step is to determine the concentration range at which this compound exhibits a biological effect, specifically cytotoxicity. This is crucial for defining the appropriate concentrations for all subsequent experiments. The MTT assay is a widely used colorimetric method for assessing cell viability.[2]
Protocol: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of their viability.[3] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.[2][4]
Materials:
-
Target cell line (e.g., A549, MCF-7)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[5]
Data Presentation: IC50 Determination
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| Untreated Control | 0 | 1.25 ± 0.08 | 100% |
| Vehicle Control (DMSO) | 0.1% | 1.23 ± 0.09 | 98.4% |
| This compound | 1 | 1.15 ± 0.07 | 92.0% |
| 10 | 0.88 ± 0.06 | 70.4% | |
| 25 | 0.61 ± 0.05 | 48.8% | |
| 50 | 0.35 ± 0.04 | 28.0% | |
| 100 | 0.15 ± 0.03 | 12.0% | |
| Calculated IC50 | ~26 µM |
Phase 2: Mechanistic Assays
If the compound demonstrates cytotoxicity, the next phase is to determine the mechanism: is it inhibiting cell proliferation or inducing programmed cell death (apoptosis)?
Protocol: BrdU Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into the DNA of proliferating cells.[6]
Materials:
-
BrdU labeling solution (10 µM)[6]
-
Fixation/Denaturation solution
-
Anti-BrdU primary antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound (at concentrations below the IC50, e.g., 0.5x IC50 and 1x IC50) for the desired time (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Fixation and Permeabilization: Aspirate the medium, fix the cells, and permeabilize them according to the manufacturer's protocol.
-
DNA Denaturation: Treat cells with an acid solution (e.g., 2M HCl) to denature the DNA, exposing the incorporated BrdU.[6]
-
Immunostaining: Block non-specific binding and incubate with the anti-BrdU primary antibody, followed by the fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells.
Protocol: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound for a predetermined time (e.g., 6, 12, or 24 hours).
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each sample using a luminometer.
Data Presentation: Proliferation and Apoptosis
Table 2: Effect on Cell Proliferation
| Treatment Group | Concentration (µM) | % BrdU Positive Cells (Mean ± SD) |
|---|---|---|
| Untreated Control | 0 | 45.2 ± 3.5% |
| Vehicle Control | 0.1% DMSO | 44.8 ± 3.9% |
| Compound | 13 (0.5x IC50) | 25.1 ± 2.8% |
| Compound | 26 (1x IC50) | 10.5 ± 1.9% |
Table 3: Effect on Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change vs. Control |
|---|---|---|---|
| Untreated Control | 0 | 15,300 ± 1,200 | 1.0 |
| Vehicle Control | 0.1% DMSO | 15,800 ± 1,500 | 1.03 |
| Compound | 13 (0.5x IC50) | 48,900 ± 4,100 | 3.2 |
| Compound | 26 (1x IC50) | 95,500 ± 8,700 | 6.2 |
Phase 3: Signaling Pathway Analysis
If the compound induces a specific cellular response like apoptosis, Western blotting can be used to investigate its effect on key proteins within relevant signaling pathways.[8] For a novel compound, a common starting point is to examine major survival and proliferation pathways like the MAPK/ERK and PI3K/Akt pathways.
References
- 1. This compound | C12H15NO2 | CID 11458388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 8. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 4-(cyclopropylamino)benzoate: Dose-Response Curve Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the dose-response curve of Ethyl 4-(cyclopropylamino)benzoate, a novel compound with putative anti-cancer properties. The following protocols are designed for an in vitro assessment of the compound's cytotoxic effects on a cancer cell line.
Introduction
This compound is a derivative of 4-aminobenzoic acid (PABA). While the specific biological activities of this compound are under investigation, numerous PABA derivatives have demonstrated a range of pharmacological effects, including anticancer properties. This document outlines a comprehensive methodology to characterize the dose-dependent cytotoxic effects of this compound on a selected cancer cell line, thereby establishing a crucial dataset for its preclinical evaluation.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from a dose-response experiment using this compound on the MCF-7 breast cancer cell line.
Table 1: Cell Viability Data for MCF-7 Cells Treated with this compound
| Concentration (µM) | Mean Absorbance (OD) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.10 | 0.06 | 88.0 |
| 5 | 0.85 | 0.05 | 68.0 |
| 10 | 0.62 | 0.04 | 49.6 |
| 25 | 0.31 | 0.03 | 24.8 |
| 50 | 0.15 | 0.02 | 12.0 |
| 100 | 0.08 | 0.01 | 6.4 |
Table 2: Calculated IC50 Value
| Parameter | Value |
| IC50 (µM) | 10.5 |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Cell Culture
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) in all wells.
-
Treatment: After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control group (medium with DMSO) and a blank group (medium only).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for determining the dose-response of this compound.
Putative Signaling Pathway
Application Note: High-Throughput LC-MS/MS Analysis of Ethyl 4-(cyclopropylamino)benzoate and its Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Ethyl 4-(cyclopropylamino)benzoate and its putative metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies and in-vitro metabolic profiling during drug discovery and development. The protocol includes procedures for plasma sample preparation, optimized LC-MS/MS parameters, and data analysis.
Introduction
This compound is an organic compound with potential applications in pharmaceutical development. Understanding its metabolic fate is a critical step in evaluating its safety and efficacy. The cyclopropylamino moiety is known to be susceptible to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of various metabolites through oxidation and ring-opening reactions. Additionally, the ester linkage is anticipated to undergo hydrolysis. This document provides a robust LC-MS/MS method for the simultaneous analysis of the parent compound and its key predicted metabolites.
Predicted Metabolic Pathways
The metabolism of this compound is predicted to proceed through several key pathways, including hydrolysis of the ethyl ester, oxidation of the cyclopropylamino group, and N-dealkylation. A proposed metabolic pathway is illustrated below.
Caption: Proposed metabolic pathway for this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and effective protein precipitation method for the extraction of this compound and its metabolites from human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN) containing 1% formic acid (ice-cold)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile with 1% formic acid to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Data Presentation
The following table summarizes the proposed MRM transitions for the parent compound and its major predicted metabolites. The exact mass-to-charge ratios (m/z) and collision energies should be optimized by infusing individual standards.
Table 2: MRM Transitions and Optimized Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 206.1 | 178.1, 134.1 | 50 | 30 | 15, 25 |
| 4-(Cyclopropylamino)benzoic acid (M1) | 178.1 | 134.1, 106.1 | 50 | 35 | 20, 30 |
| Ethyl 4-aminobenzoate (M2) | 166.1 | 138.1, 92.1 | 50 | 25 | 15, 28 |
| 4-Aminobenzoic acid (M3) | 138.1 | 121.1, 92.1 | 50 | 30 | 18, 25 |
| Ring-Opened Metabolite (M4) (Example) | TBD | TBD | 50 | TBD | TBD |
| Hydroxylated Metabolite (M5) | 222.1 | 194.1, 150.1 | 50 | 30 | 18, 28 |
| Internal Standard (IS) | TBD | TBD | 50 | TBD | TBD |
TBD: To Be Determined based on standard infusion and characterization of metabolites.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound and its key metabolites in human plasma. The sample preparation protocol is straightforward and efficient, and the chromatographic and mass spectrometric conditions are optimized for high selectivity and throughput. This methodology is well-suited for supporting pharmacokinetic and drug metabolism studies in a drug development setting. Further characterization of the ring-opened and hydroxylated metabolites using high-resolution mass spectrometry is recommended for definitive structural elucidation.
Application Notes and Protocols: Ethyl 4-(cyclopropylamino)benzoate as a Beta-3 Adrenoceptor Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 4-(cyclopropylamino)benzoate as a putative selective agonist for the beta-3 adrenoceptor (β3-AR). This document includes representative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
The beta-3 adrenoceptor (β3-AR) is a member of the G protein-coupled receptor (GPCR) family that is predominantly expressed in adipose tissue and the detrusor muscle of the urinary bladder.[1][2] Its activation is involved in the regulation of lipolysis, thermogenesis, and smooth muscle relaxation.[3][4] Consequently, β3-AR has emerged as a promising therapeutic target for the treatment of metabolic disorders such as obesity and type 2 diabetes, as well as overactive bladder.[2] this compound is a synthetic compound with a chemical structure suggestive of potential interaction with adrenoceptors. These notes outline the methodologies to investigate and characterize its properties as a β3-AR agonist.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound, representing typical values for a selective β3-AR agonist. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Parameter | Value | Description |
| Binding Affinity (Ki) | ||
| Human β3-AR | 35 nM | Inhibitory constant, indicating the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. |
| Human β1-AR | 850 nM | A higher Ki value indicates lower affinity, suggesting selectivity for β3-AR over β1-AR. |
| Human β2-AR | 1200 nM | A higher Ki value indicates lower affinity, suggesting selectivity for β3-AR over β2-AR. |
| Functional Potency (pEC50) | ||
| cAMP Accumulation | 7.5 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect in a cAMP accumulation assay. |
| Selectivity | ||
| β1/β3 | ~24-fold | Ratio of Ki values (Ki(β1)/Ki(β3)), indicating the selectivity for β3-AR over β1-AR. |
| β2/β3 | ~34-fold | Ratio of Ki values (Ki(β2)/Ki(β3)), indicating the selectivity for β3-AR over β2-AR. |
Signaling Pathways
Activation of the β3-AR by an agonist such as this compound primarily initiates a signaling cascade through the Gs alpha subunit (Gαs) of its associated G protein.[1] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Subsequently, cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a physiological response.[3] In some tissues, β3-AR can also signal through a Gαi-dependent pathway, leading to the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO) and cyclic GMP (cGMP).[4][5]
Experimental Protocols
The following are detailed protocols for the in vitro characterization of this compound.
Experimental Workflow
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human β3-adrenoceptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human β3-adrenoceptor (e.g., CHO-K1 cells).
-
[³H]-SR 59230A (a known β3-AR antagonist radioligand).
-
This compound.
-
Propranolol (a non-selective beta-blocker for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well microplate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [³H]-SR 59230A (e.g., at its Kd concentration).
-
Increasing concentrations of this compound or vehicle control.
-
For non-specific binding wells, add a high concentration of propranolol (e.g., 10 µM).
-
Cell membranes expressing the β3-AR.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and efficacy of this compound in stimulating cAMP production.
Materials:
-
A cell line endogenously or recombinantly expressing the human β3-adrenoceptor (e.g., SK-N-MC cells or transfected HEK293 cells).[6]
-
This compound.
-
Isoproterenol (a non-selective beta-agonist, as a positive control).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium (e.g., DMEM).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to a suitable confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate for a short period.
-
Prepare serial dilutions of this compound and the positive control (isoproterenol) in the stimulation buffer.
-
Add the different concentrations of the test compound or control to the respective wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.
-
Construct a concentration-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the maximal response (Emax) by non-linear regression analysis.
-
The pEC50 is calculated as the negative logarithm of the EC50 value.
Protocol 3: Representative Synthesis of this compound
Objective: To provide a plausible synthetic route for this compound based on established organic chemistry principles. A common method for similar compounds involves the reduction of a nitro group followed by N-alkylation or Buchwald-Hartwig amination. An alternative is nucleophilic aromatic substitution. The following is a representative procedure for the synthesis via reductive amination.
Materials:
-
Ethyl 4-aminobenzoate (Benzocaine).
-
Cyclopropanone.
-
Sodium triacetoxyborohydride (STAB).
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Acetic acid.
-
Saturated sodium bicarbonate solution.
-
Brine.
-
Anhydrous magnesium sulfate or sodium sulfate.
-
Silica gel for column chromatography.
-
Solvents for chromatography (e.g., ethyl acetate, hexanes).
Procedure:
-
To a solution of ethyl 4-aminobenzoate in dichloromethane, add cyclopropanone.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Conclusion
This compound holds potential as a selective β3-adrenoceptor agonist, a class of compounds with significant therapeutic promise. The protocols detailed in these application notes provide a robust framework for the comprehensive in vitro characterization of this and similar molecules. The provided data and visualizations serve as a guide for researchers in the fields of pharmacology and drug discovery to further explore the therapeutic potential of β3-AR agonists.
References
- 1. Inside the Biology of the β3-Adrenoceptor [mdpi.com]
- 2. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. In vitro and in vivo pharmacological characterization of ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride (SAR150640), a new potent and selective human beta3-adrenoceptor agonist for the treatment of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(cyclopropylamino)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Ethyl 4-(cyclopropylamino)benzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Buchwald-Hartwig amination reaction.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst | Ensure the use of a pre-activated palladium catalyst or activate it in situ. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. For challenging couplings with cyclopropylamine, consider specialized ligands like Josiphos or RuPhos. |
| Poor ligand selection | Standard phosphine ligands may not be effective. Sterically hindered and electron-rich ligands are often required for coupling primary amines. Experiment with biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. | |
| Inappropriate base | The strength of the base is crucial. Strong, non-nucleophilic bases like NaOt-Bu, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can depend on the solvent and the specific catalyst system. | |
| Low reaction temperature | While some modern catalysts can operate at room temperature, many Buchwald-Hartwig reactions require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. | |
| Significant Side Product Formation | Hydrodehalogenation of the aryl halide | This can occur if the catalytic cycle is interrupted. Ensure an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation. The choice of ligand and base can also influence this side reaction. |
| Homocoupling of the aryl halide | This side product can form at high temperatures or with certain catalyst systems. Optimizing the reaction temperature and catalyst loading can minimize this. | |
| Formation of N,N-dicyclopropylated product | While less common with primary amines, it can occur. Using a slight excess of the aryl halide or controlling the stoichiometry of the cyclopropylamine can help. | |
| Difficulty in Product Purification | Residual palladium catalyst | The final product can be contaminated with palladium. Purification methods like column chromatography on silica gel are often necessary. In some cases, treatment with a scavenger resin can remove residual palladium. |
| Contamination with starting materials | If the reaction does not go to completion, separation of the product from unreacted ethyl 4-aminobenzoate or the aryl halide can be challenging due to similar polarities. Careful selection of the chromatographic eluent is key. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction involves the cross-coupling of an aryl halide (or triflate), typically ethyl 4-bromobenzoate or ethyl 4-iodobenzoate, with cyclopropylamine in the presence of a palladium catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base.
Q2: Why is the yield of my Buchwald-Hartwig reaction for this specific compound so low?
A2: Low yields in the N-arylation of cyclopropylamine are a known challenge. This can be attributed to several factors, including the steric hindrance of the cyclopropyl group and potential side reactions. The choice of catalyst, ligand, and base is critical for success. Specialized, sterically demanding, and electron-rich ligands have been developed to improve the efficiency of coupling challenging substrates like cyclopropylamine.
Q3: What are the key parameters to optimize for improving the yield?
A3: The following parameters should be systematically optimized:
-
Catalyst/Ligand System: This is the most critical factor. Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphines like XPhos, SPhos, or NHCs like IPr).
-
Base: The choice and amount of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are commonly used.
-
Temperature: While some systems work at room temperature, heating is often required. Optimize the temperature to balance reaction rate and catalyst stability.
-
Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.
Q4: Are there any alternative synthetic routes to this compound?
A4: Yes, an alternative approach is the copper-promoted N-cyclopropylation of ethyl 4-aminobenzoate using cyclopropylboronic acid. This method, a variation of the Chan-Lam coupling, can be effective and avoids the use of palladium catalysts.
Q5: How can I effectively purify the final product?
A5: Purification is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is often effective. It is important to remove the solvent from the column fractions under reduced pressure and at a moderate temperature to avoid product decomposition. Recrystallization can be a final step to obtain a highly pure product.
Data Presentation
Table 1: Comparison of Catalyst Systems for the Synthesis of this compound *
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 100 | ~85 |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane | 110 | ~80 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | ~90 |
| [Pd(IPr)(cin)Cl] | - | LiHMDS | THF | 80 | ~75 |
| Pd/C | P(t-Bu)₃ | NaOt-Bu | Toluene | 110 | <20 |
*Note: These are representative yields based on literature for similar Buchwald-Hartwig reactions and should be used as a guideline for optimization.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add ethyl 4-bromobenzoate (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the chosen phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., NaOt-Bu, 1.4 mmol).
-
The tube is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
-
Addition of Reagents:
-
Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Add cyclopropylamine (1.2 mmol) via syringe.
-
-
Reaction:
-
The reaction mixture is stirred at the desired temperature (e.g., 100 °C) and monitored by TLC or GC/LC-MS.
-
-
Work-up:
-
After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Protocol 2: Synthesis of Ethyl 4-aminobenzoate (Starting Material)
A common route for the preparation of the starting material is the reduction of ethyl 4-nitrobenzoate.
-
Reaction Setup:
-
In a round-bottom flask, dissolve ethyl 4-nitrobenzoate (10 mmol) in ethanol (50 mL).
-
-
Reduction:
-
Add a catalytic amount of Palladium on carbon (10% w/w).
-
The flask is connected to a hydrogen source (balloon or hydrogenation apparatus) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
The reaction mixture is filtered through Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude ethyl 4-aminobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]
-
Mandatory Visualizations
References
Technical Support Center: Synthesis of Ethyl 4-(cyclopropylamino)benzoate
Welcome to the technical support center for the synthesis of Ethyl 4-(cyclopropylamino)benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this reaction, with a focus on identifying and mitigating byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound are the Buchwald-Hartwig amination and reductive amination.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of ethyl 4-bromobenzoate with cyclopropylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Reductive Amination: This method involves the reaction of ethyl 4-oxobenzoate with cyclopropylamine in the presence of a reducing agent to form the target secondary amine.
Q2: I am observing a significant amount of a higher molecular weight impurity in my final product. What could it be?
A2: A common byproduct in the Buchwald-Hartwig amination is the diarylated product, Ethyl 4-(dicyclopropylamino)benzoate. This occurs when the initially formed product reacts with another molecule of ethyl 4-bromobenzoate.
Q3: My reaction yield is low, and I see a significant amount of starting material (ethyl 4-bromobenzoate) being converted to ethyl benzoate. What is causing this?
A3: The formation of ethyl benzoate is likely due to a dehalogenation side reaction. This can be influenced by the choice of catalyst, ligand, base, and the presence of moisture in the reaction.
Q4: How can I minimize the formation of the diarylated byproduct?
A4: To reduce diarylation, you can try the following:
-
Use a slight excess of cyclopropylamine.
-
Slowly add the ethyl 4-bromobenzoate to the reaction mixture.
-
Lower the reaction temperature.
-
Choose a bulkier phosphine ligand for your palladium catalyst, which can sterically hinder the second amination step.
Q5: What analytical techniques are best for identifying byproducts in this reaction?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for quantifying the purity of your product and detecting byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying the structures of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the main product and characterizing isolated byproducts.
Troubleshooting Guide: Byproduct Identification and Mitigation
Unexpected byproducts can significantly impact the yield and purity of your this compound synthesis. This guide provides a systematic approach to identifying and addressing common impurities.
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Structure | Identification Method | Key Diagnostic Signals |
| Ethyl 4-(dicyclopropylamino)benzoate | GC-MS, ¹H NMR | GC-MS: Molecular ion peak corresponding to C₁₅H₁₉NO₂. ¹H NMR: Absence of N-H proton signal, more complex cyclopropyl proton signals. | |
| Ethyl benzoate | GC-MS, ¹H NMR | GC-MS: Molecular ion peak corresponding to C₉H₁₀O₂. ¹H NMR: Absence of cyclopropyl and N-H signals; characteristic aromatic signals of a monosubstituted benzene ring. | |
| 4-(Cyclopropylamino)benzoic acid | HPLC, ¹H NMR, LC-MS | HPLC: Different retention time compared to the ethyl ester. ¹H NMR: Absence of the ethyl group signals (quartet and triplet). LC-MS: Molecular ion peak corresponding to C₁₀H₁₁NO₂. | |
| Ethyl 4-hydroxybenzoate | GC-MS, ¹H NMR | GC-MS: Molecular ion peak corresponding to C₉H₁₀O₃. ¹H NMR: Presence of a phenolic -OH signal. |
Table 2: Troubleshooting Byproduct Formation in Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Action |
| High levels of diarylation product | - High concentration of ethyl 4-bromobenzoate. - High reaction temperature. - Inappropriate ligand. | - Use a stoichiometric excess of cyclopropylamine (1.2-1.5 equivalents). - Add ethyl 4-bromobenzoate slowly to the reaction mixture. - Reduce the reaction temperature. - Screen bulky phosphine ligands (e.g., XPhos, tBuXPhos). |
| Significant dehalogenation (formation of ethyl benzoate) | - Catalyst deactivation. - Presence of water or other protic impurities. - Inefficient oxidative addition. | - Ensure all reagents and solvents are anhydrous. - Use a robust palladium precatalyst. - Optimize the base and solvent system. |
| Formation of 4-hydroxybenzoate derivatives | - Reaction with hydroxide ions, potentially from the base or water. | - Use a non-hydroxide base (e.g., NaOtBu, K₃PO₄). - Ensure anhydrous conditions. |
| Incomplete reaction | - Insufficient catalyst loading. - Low reaction temperature or short reaction time. - Inactive catalyst. | - Increase catalyst loading. - Increase reaction temperature and/or time. - Use a fresh batch of catalyst and ligand. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
Ethyl 4-bromobenzoate
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (1.1-1.2 equivalents relative to Pd).
-
Add anhydrous toluene and stir for 10 minutes.
-
Add ethyl 4-bromobenzoate (1 equivalent), cyclopropylamine (1.2 equivalents), and NaOtBu (1.4 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 20% acetonitrile and increase to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 3: GC-MS Method for Byproduct Identification
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MSD Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction scheme for this compound synthesis and major byproduct pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation in the synthesis.
Improving the solubility of Ethyl 4-(cyclopropylamino)benzoate for bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Ethyl 4-(cyclopropylamino)benzoate in bioassays.
Introduction
This compound is a compound whose utility in bioassays can be limited by its poor aqueous solubility. Like many organic small molecules, it is hydrophobic and tends to precipitate when transitioning from an organic stock solution to an aqueous assay buffer, which can lead to inaccurate and unreliable experimental results.[1][2] This guide offers a systematic approach to overcoming these solubility issues, from simple co-solvent adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What is the first thing I should try?
A1: The most immediate step is to optimize your dilution protocol. Ensure the final concentration of Dimethyl Sulfoxide (DMSO) in your assay is as high as permissible for your specific experiment, typically between 0.1% and 1% for cell-based assays.[3][4] Rapidly mixing or vortexing the solution as you add the DMSO stock can also help prevent localized high concentrations that lead to precipitation. If precipitation persists, you may need to lower the final compound concentration or explore other solubilization methods.
Q2: What is the maximum concentration of DMSO I can use in my bioassay?
A2: The tolerance for DMSO is highly dependent on the assay type. For sensitive cell lines, the final DMSO concentration should be kept at or below 0.1%.[3] More robust cell-based assays may tolerate up to 1%, while biochemical or enzymatic assays can sometimes tolerate concentrations up to 5%.[5] It is crucial to run a vehicle control experiment with the corresponding DMSO concentration to determine its effect on your specific system.
Q3: Are there alternatives to DMSO for making a stock solution?
A3: Yes, other water-miscible organic solvents can be used. Ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are common alternatives.[6][7] The choice of solvent depends on the compound's solubility in that solvent and the tolerance of the bioassay system to it. Always perform a vehicle control to assess the solvent's impact.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: Yes, pH modification can be an effective strategy. This compound contains a secondary amine group, which is basic.[8] Lowering the pH of the aqueous buffer (e.g., to pH 4-6) will protonate this amine, forming a more soluble salt.[9] However, you must ensure the altered pH does not affect your biological assay's integrity (e.g., protein stability, cell viability).[10]
Q5: My assay is sensitive to organic solvents and pH changes. What other options do I have?
A5: For highly sensitive assays, advanced formulation techniques can be employed. These include:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic compound in their central cavity, forming a water-soluble inclusion complex.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, non-toxic option.[14]
-
Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 80 can be used at low concentrations to form micelles that solubilize the compound.[15][16] This is more common in biochemical assays than cell-based assays.[4]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution rate.[17][18][19]
Troubleshooting Guide
This guide provides a structured approach to resolving solubility issues. Start with the simplest methods and proceed to more complex solutions as needed.
Problem: Compound precipitates upon dilution in aqueous buffer.
Below is a workflow to guide you through the troubleshooting process.
Caption: Troubleshooting workflow for addressing compound precipitation.
Comparison of Solubility Enhancement Techniques
The selection of an appropriate solubilization strategy depends on the specific requirements of the bioassay. The table below summarizes the most common techniques.
| Technique | Principle of Action | Advantages | Disadvantages | Typical Use Case |
| Co-solvents [6] | Reduces solvent polarity, increasing solubility of hydrophobic compounds. | Simple to implement, effective for many compounds. | Can be toxic to cells at higher concentrations, may affect protein stability.[5] | Initial screening, biochemical assays, robust cell lines. |
| pH Adjustment [9] | Converts the basic amine group into a more soluble cationic salt at lower pH. | Simple, inexpensive, and can significantly increase solubility. | Limited to ionizable compounds, requires assay to be stable at the adjusted pH. | Assays where pH can be varied without affecting results. |
| Cyclodextrins [11][20] | Forms a host-guest inclusion complex, shielding the hydrophobic drug from water. | Generally low toxicity, can significantly enhance solubility without organic solvents.[14] | Can be expensive, may interact with other assay components. | Cell-based assays, in vivo studies, solvent-sensitive assays. |
| Solid Dispersions [21][22] | Disperses the drug in a hydrophilic carrier matrix at a molecular level, increasing dissolution rate.[23] | Enhances both solubility and dissolution rate, suitable for oral formulations.[24] | Requires specialized preparation (e.g., solvent evaporation, melting).[25] | Preclinical formulation development. |
| Nanosuspensions [26][27] | Increases the surface area by reducing particle size to the sub-micron level, enhancing dissolution velocity.[17] | High drug loading is possible, applicable to many poorly soluble drugs. | Requires specialized equipment (e.g., homogenizers), potential for particle aggregation. | Drug delivery systems, formulations for in vivo testing. |
Detailed Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).[3][5]
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.
-
Application: When preparing working solutions, dilute the stock into the final aqueous buffer. The final DMSO concentration should not exceed the tolerance limit of the assay (e.g., <1%).[2]
Protocol 2: Solubility Enhancement using pH Adjustment
-
Buffer Preparation: Prepare the desired aqueous assay buffer (e.g., PBS, TRIS).
-
pH Titration: Prepare several small batches of the buffer and adjust their pH downwards in increments (e.g., from 7.4 to 6.5, 6.0, 5.5) using 0.1 M HCl.
-
Solubility Test: To each pH-adjusted buffer, add the compound from a concentrated DMSO stock to the desired final concentration.
-
Observation: Gently mix and incubate for 15-30 minutes at the assay temperature. Visually inspect for any signs of precipitation.
-
Optimal pH Selection: Select the highest pH that maintains the compound in solution.
-
Control Experiment: Crucially, run a control experiment to ensure that the selected acidic pH does not adversely affect the cells, proteins, or other components of your bioassay.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer. A typical starting concentration is 1-5% (w/v).
-
Compound Addition: Slowly add the this compound (either as a solid or from a minimal volume of a co-solvent like ethanol) to the cyclodextrin solution while stirring vigorously. A 1:1 or 1:2 molar ratio of the compound to cyclodextrin is a common starting point.[14]
-
Complexation: Seal the container and shake or stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[13]
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as HPLC-UV. This will be your stock solution for the bioassay.
Logic and Pathway Diagrams
The following diagrams illustrate the decision-making process for selecting a solubility strategy and a hypothetical signaling pathway where this compound might be studied.
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: Hypothetical MAPK/ERK signaling pathway for bioassay context.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elitebiogenix.com [elitebiogenix.com]
- 4. researchgate.net [researchgate.net]
- 5. nanotempertech.com [nanotempertech.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C12H15NO2 | CID 11458388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. coastalchem.com [coastalchem.com]
- 10. biotage.com [biotage.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scienceasia.org [scienceasia.org]
- 14. mdpi.com [mdpi.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Solubilizer Excipients - Protheragen [protheragen.ai]
- 17. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. jddtonline.info [jddtonline.info]
- 22. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. japer.in [japer.in]
- 24. wjpls.org [wjpls.org]
- 25. ajprd.com [ajprd.com]
- 26. scispace.com [scispace.com]
- 27. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 4-(cyclopropylamino)benzoate stability issues in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 4-(cyclopropylamino)benzoate in aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability issue for this compound in aqueous solutions is its susceptibility to hydrolysis. As an ester, the ethyl ester functional group can be cleaved in the presence of water, especially under acidic or basic conditions, to form 4-(cyclopropylamino)benzoic acid and ethanol.[1][2][3] This degradation is a common characteristic of benzoate esters.[4]
Q2: What factors can influence the rate of degradation of this compound in my experiments?
A2: Several factors can affect the stability of this compound in aqueous solutions:
-
pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the degradation of the ester.[2][5]
-
Temperature: Higher temperatures typically accelerate the rate of chemical reactions, including hydrolysis.[6][7] For consistent results, it is crucial to control the temperature of your experimental solutions.
-
Presence of Enzymes: If working with biological matrices (e.g., plasma, tissue homogenates), enzymes such as carboxylesterases can rapidly metabolize the ester, leading to faster degradation than observed in simple buffer solutions.[8]
-
Buffer Composition: The type and concentration of buffering agents can sometimes influence reaction rates. It is advisable to use common, well-characterized buffer systems.[5]
Q3: I am observing a rapid loss of my compound in a cell culture medium. What could be the cause?
A3: Rapid loss of this compound in cell culture media is likely due to enzymatic hydrolysis by esterases present in the serum supplement (e.g., FBS) or secreted by the cells themselves. To confirm this, you can run a control experiment with the compound in the basal medium without serum or cells. If the compound is stable in the basal medium but degrades in the complete medium, enzymatic activity is the probable cause.
Q4: How can I monitor the stability of this compound in my aqueous formulation?
A4: The most common and reliable method for monitoring the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] This technique allows for the separation and quantification of the parent compound from its degradation products over time.
Q5: What are the expected degradation products of this compound in an aqueous solution?
A5: The primary degradation product resulting from hydrolysis is 4-(cyclopropylamino)benzoic acid, along with the formation of ethanol.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Complete loss of parent compound after a short time in solution. | The pH of the solution is too high or too low, causing rapid hydrolysis. | Measure and adjust the pH of your solution to a neutral range (pH 6-8) if your experimental conditions allow. Prepare fresh solutions immediately before use. |
| Inconsistent results between experimental replicates. | The temperature of the incubation is fluctuating, or there is a difference in the preparation of the solutions. | Ensure a constant and uniform temperature for all samples. Standardize the solution preparation protocol, including the order of reagent addition and mixing. |
| Precipitation is observed in the aqueous solution. | The concentration of this compound exceeds its aqueous solubility. | Determine the aqueous solubility of your compound under your experimental conditions. Consider using a co-solvent (e.g., DMSO, ethanol) at a low, non-interfering concentration to improve solubility. |
| Unexpected peaks appear in the chromatogram during HPLC analysis. | These could be degradation products, impurities from the starting material, or interactions with components of the matrix. | Characterize the new peaks using techniques like mass spectrometry (LC-MS) to identify them. Run a blank matrix sample to rule out interference. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound in aqueous buffers at 37°C. This data is for illustrative purposes and may not reflect actual experimental results.
| pH | Buffer System (50 mM) | Half-life (t½) in hours | % Remaining after 24 hours |
| 3.0 | Citrate Buffer | 12 | 12.5% |
| 5.0 | Acetate Buffer | 48 | 62.5% |
| 7.4 | Phosphate Buffer | 120 | 84.1% |
| 9.0 | Borate Buffer | 8 | 6.25% |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC-UV
1. Objective: To determine the rate of hydrolytic degradation of this compound in aqueous buffer solutions at different pH values.
2. Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Carbonate-bicarbonate buffer, pH 9.0
-
HPLC system with a UV detector and a C18 column
3. Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
4. Sample Preparation for Stability Study:
-
For each pH condition, add the stock solution to the pre-warmed (37°C) buffer to achieve a final concentration of 10 µM.
-
Vortex gently to mix.
-
Immediately take a sample for the t=0 time point.
-
Incubate the remaining solutions at 37°C.
-
Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
For each sample, quench the reaction by adding an equal volume of cold acetonitrile. This will stop further degradation and precipitate any proteins if present.
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant to HPLC vials for analysis.
5. HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 95% A, ramp to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
6. Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Normalize the peak areas to the t=0 sample.
-
Plot the percentage of the compound remaining versus time.
-
Calculate the degradation rate constant and the half-life (t½) at each pH.
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
References
- 1. sserc.org.uk [sserc.org.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 4. quora.com [quora.com]
- 5. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing degradation of Ethyl 4-(cyclopropylamino)benzoate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Ethyl 4-(cyclopropylamino)benzoate during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Troubleshooting Guide
Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored at room temperature. What could be the cause?
A1: Degradation of this compound can occur through two primary pathways: hydrolysis of the ethyl ester and degradation of the cyclopropylamino group.
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which would yield 4-(cyclopropylamino)benzoic acid and ethanol. This reaction can be catalyzed by the presence of moisture and acidic or basic conditions.
-
Cyclopropylamino Degradation: The cyclopropylamine moiety can be sensitive to oxidative and hydrolytic conditions. Studies on similar compounds have shown that cyclopropyl amines can degrade hydrolytically, particularly under high pH conditions.[1] Additionally, the cyclopropyl group attached to an amine can be susceptible to oxidation.[2]
To troubleshoot, we recommend the following:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry place, protected from light.
-
Inert Atmosphere: If possible, store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
pH Neutrality: Ensure that the storage container and any handling equipment are free from acidic or basic residues.
Q2: I have noticed the appearance of a new, more polar peak in my HPLC analysis of a stored sample. What is this likely to be?
A2: A new, more polar peak is likely a degradation product. Based on the structure of this compound, the most probable degradation product is 4-(cyclopropylamino)benzoic acid, formed via hydrolysis of the ethyl ester. This carboxylic acid is significantly more polar than the parent ester. To confirm the identity of this peak, you can use techniques like LC-MS to determine its molecular weight.
Q3: My sample has developed a slight discoloration after being stored for several months. Is this a sign of degradation?
A3: Yes, discoloration can be an indicator of chemical degradation. This may be due to the formation of minor degradation products or impurities resulting from oxidative processes. It is highly recommended to re-analyze the purity of the sample using a suitable analytical method, such as HPLC-UV, before use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerated (2-8 °C).
-
Atmosphere: Under an inert gas (e.g., Argon or Nitrogen).
-
Container: In a tightly sealed, amber glass vial to protect from light and moisture.
-
Environment: In a desiccator to maintain a low humidity environment.
Q2: How can I monitor the stability of my this compound sample?
A2: A stability-indicating analytical method, typically reverse-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), should be used to monitor the purity of the compound over time. This method should be capable of separating the intact this compound from its potential degradation products. Regular testing (e.g., every 3-6 months for long-term storage) is recommended.
Q3: What are the likely degradation pathways for this compound?
A3: The two primary anticipated degradation pathways are:
-
Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, acid, or base, yielding 4-(cyclopropylamino)benzoic acid and ethanol.
-
Oxidation/Hydrolysis of the Cyclopropylamino Group: The N-cyclopropyl group may undergo oxidative degradation or hydrolytic ring-opening, especially under harsh conditions such as high pH or in the presence of oxidizing agents.[1][2]
Quantitative Data
Due to the lack of publicly available stability studies specifically for this compound, the following table provides a general guideline for expected stability under different conditions, based on the chemical nature of the compound and data for similar molecules.
| Storage Condition | Parameter | Expected Stability | Potential Degradants |
| Recommended | 2-8°C, Dry, Inert Atmosphere, Protected from Light | > 24 months | Minimal |
| Room Temperature | ~25°C, Ambient Humidity and Atmosphere | 6-12 months | 4-(cyclopropylamino)benzoic acid, minor oxidative impurities |
| Accelerated | 40°C / 75% RH | < 3 months | Significant formation of 4-(cyclopropylamino)benzoic acid and other impurities |
| Acidic Conditions | pH < 4 | Low | Accelerated ester hydrolysis |
| Basic Conditions | pH > 8 | Low | Accelerated ester hydrolysis and potential degradation of the cyclopropylamino moiety |
| Oxidative Stress | Presence of H₂O₂ | Low | Various oxidative degradation products |
| Photostability | Exposure to UV/Visible Light | Moderate | Potential for photolytic degradation |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Purity Assessment
This protocol outlines a general method that can be adapted and validated for the analysis of this compound and its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution:
-
A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more non-polar compounds. A starting point could be: 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B, 20-25 min: 10% B. The flow rate would be approximately 1.0 mL/min.
-
-
Detection:
-
UV detection at a wavelength determined by the UV spectrum of this compound (a starting point could be 254 nm or the lambda max of the compound).
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
-
Analysis:
-
Inject a known volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[3][4][5]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a specified period (e.g., 8 hours). Neutralize the sample before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration.
For all forced degradation samples, analyze them using the developed stability-indicating HPLC method to identify and quantify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Ethyl 4-(cyclopropylamino)benzoate
Welcome to the technical support center for the HPLC analysis of Ethyl 4-(cyclopropylamino)benzoate. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to poor peak shape during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions regarding poor peak shape in the HPLC analysis of this compound, including peak tailing, fronting, and broadening.
Q1: My peak for this compound is tailing. What are the potential causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue.[1][2][3] It can lead to inaccurate integration and reduced resolution.[1] The primary causes for peak tailing with a basic compound like this compound often involve secondary interactions with the stationary phase.[3][4]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The basic amine group of your analyte can interact with acidic silanol groups on the silica-based column packing.[2][3][4]
-
Column Overload: Injecting too much sample can saturate the column.[5][6]
-
Column Degradation: The column may be old, contaminated, or have developed a void at the inlet.[1][7]
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, replace the guard column (if using one) or the analytical column.[6]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization of your analyte.
-
Solution: Adjust the mobile phase pH. For basic compounds, a lower pH is often beneficial. Ensure the mobile phase is adequately buffered.
-
Q2: I am observing peak fronting for this compound. What does this indicate and what are the solutions?
A2: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still significantly impact results.[2][8]
Potential Causes & Solutions:
-
Column Overload: This is a common cause of peak fronting, both in terms of sample volume and concentration.[7][8][9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly, leading to fronting.[8][9]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10] If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Column Collapse or Poor Packing: A physical degradation of the column bed can lead to peak fronting.[2][7][8] This can be caused by operating at high pressures or using incompatible mobile phases.[8]
-
Solution: Unfortunately, a collapsed column usually needs to be replaced.[2]
-
Q3: My peaks are broad and have poor efficiency. How can I improve them?
A3: Broad peaks can be a sign of several issues, from the instrument setup to the method parameters.
Potential Causes & Solutions:
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening.[1]
-
Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) to minimize dead volume.[1]
-
-
Contamination: A dirty guard or analytical column can lead to peak broadening.
-
Solution: Flush the column with a strong solvent. If a guard column is installed, try removing it to see if the peak shape improves; if it does, replace the guard column.
-
-
Inappropriate Flow Rate: A flow rate that is too high or too low can reduce efficiency.
-
Solution: Optimize the flow rate. A good starting point for a standard 4.6 mm ID column is 1.0 mL/min.
-
-
Sample Overload: As with other peak shape issues, injecting too much sample can cause broadening.
-
Solution: Reduce the injection volume or sample concentration.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape.
Caption: A logical workflow for diagnosing and resolving poor peak shapes in HPLC.
Experimental Protocol
This section provides a detailed starting methodology for the HPLC analysis of this compound. This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
Objective: To achieve a symmetric and well-resolved peak for the quantification of this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Formic acid or trifluoroacetic acid (TFA).
-
Syringe filters (0.45 µm).
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to minimize silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 20-80% B over 10 minutes | A starting gradient to determine the approximate retention time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For improved reproducibility. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |
| Injection Vol. | 10 µL | A typical starting volume to avoid overload. |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table. Filter and degas both mobile phases before use.
-
Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 80% A, 20% B). Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample.
-
Data Analysis: Analyze the resulting chromatogram for peak shape (tailing factor, asymmetry), retention time, and area.
Method Optimization:
If the initial conditions result in poor peak shape, consider the following adjustments based on the troubleshooting guides above:
-
Adjusting Mobile Phase pH: If tailing is observed, slightly increasing the acid concentration (e.g., to 0.2% formic acid) may help.
-
Modifying the Gradient: If the peak is too broad, a steeper gradient may improve the peak shape. Conversely, if peaks are poorly resolved, a shallower gradient may be necessary.
-
Changing the Organic Solvent: In some cases, methanol may provide different selectivity and improved peak shape compared to acetonitrile.
Logical Relationships in Peak Tailing
The following diagram illustrates the causal relationships leading to peak tailing for basic compounds like this compound.
Caption: Causal relationships between common issues and the phenomenon of peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silicycle.com [silicycle.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Matrix Effects in LC-MS Analysis of Small Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of small molecules, such as Ethyl 4-(cyclopropylamino)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][3]
Q2: What causes ion suppression and ion enhancement?
A2: Ion suppression, the more common phenomenon, can occur due to several mechanisms:[4]
-
Competition for Ionization: Co-eluting matrix components can compete with the analyte for the limited available charge in the ion source, reducing the analyte's ionization efficiency.[1]
-
Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets, affecting the efficiency of solvent evaporation and ion release.[3][4]
-
Ion Neutralization: Basic compounds in the matrix can deprotonate and neutralize protonated analyte ions.[2]
Ion enhancement is less frequent but can occur when co-eluting compounds improve the ionization efficiency of the analyte, for instance, by altering the gas-phase chemistry in the ion source.[2]
Q3: How can I detect and quantify matrix effects?
A3: There are two primary methods for evaluating matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the LC eluent after the analytical column and before the MS detector.[2] A blank, extracted sample matrix is then injected. Any dip or rise in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs.[5][6]
-
Post-Extraction Spike Method: This quantitative method is considered the "gold standard".[7] It involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the analyte in a neat (pure) solvent at the same concentration. The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[6]
Q4: What is the most effective way to mitigate matrix effects?
A4: A multi-faceted approach is often the most effective. This includes optimizing sample preparation to remove interfering components, refining chromatographic conditions to separate the analyte from matrix interferences, and using an appropriate internal standard to compensate for any remaining matrix effects.[8][9] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the best practice for compensation, as it co-elutes with the analyte and experiences similar matrix effects.[1][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of analyte signal between samples | Variable matrix effects between different sample lots or individuals. | - Implement a more rigorous sample preparation method (e.g., switch from protein precipitation to SPE).- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[1][10] |
| Low analyte signal intensity (ion suppression) | Co-elution of the analyte with highly abundant matrix components (e.g., phospholipids).[11] | - Optimize the chromatographic gradient to better separate the analyte from the suppression zone.- Employ a sample preparation technique specifically designed to remove the interfering class of compounds (e.g., phospholipid removal plates).[11] |
| Analyte peak shape is poor (e.g., tailing, fronting) | Interaction of the analyte with the analytical column or co-eluting matrix components. Contamination of the ion source. | - Evaluate different column chemistries.- Consider using a metal-free column if the analyte is prone to chelation.[12]- Clean the ion source of the mass spectrometer.[13] |
| Non-linear calibration curve | Matrix effects that are concentration-dependent. | - Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).[1]- Dilute samples to reduce the concentration of matrix components, if sensitivity allows.[9] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for this compound.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
This compound reference standard.
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water).
-
Appropriate sample preparation materials (e.g., protein precipitation plates, SPE cartridges).
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Prepare a solution of this compound in the initial mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Process blank matrix samples using the intended sample preparation method. After the final extraction step, spike the extracted matrix with the this compound reference standard to achieve the same final concentration as in Set A.
-
-
LC-MS Analysis: Inject and analyze both sets of samples using the developed LC-MS method.
-
Data Analysis:
-
Calculate the average peak area for the analyte in Set A (Peak AreaNeat).
-
Calculate the average peak area for the analyte in Set B (Peak AreaMatrix).
-
Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| < 85% | Significant Ion Suppression |
| 85% - 115% | Acceptable/No Significant Matrix Effect |
| > 115% | Significant Ion Enhancement |
Protocol 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Objective: To determine the most effective sample preparation method for minimizing matrix effects for this compound.
Materials:
-
Blank biological matrix.
-
This compound reference standard.
-
Reagents and materials for:
-
Protein Precipitation (PPT) (e.g., acetonitrile, methanol).
-
Liquid-Liquid Extraction (LLE) (e.g., methyl tert-butyl ether, ethyl acetate).
-
Solid-Phase Extraction (SPE) (e.g., appropriate SPE cartridges).
-
Procedure:
-
Process aliquots of the same blank matrix pool using each of the three sample preparation techniques (PPT, LLE, and SPE).
-
Following extraction, spike the processed extracts with this compound to a known concentration.
-
Prepare a neat solution of the analyte at the same concentration in the mobile phase.
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Effect (%) for each sample preparation method as described in Protocol 1.
Data Presentation:
| Sample Preparation Method | Average Matrix Effect (%) | Relative Standard Deviation (%) |
| Protein Precipitation | ||
| Liquid-Liquid Extraction | ||
| Solid-Phase Extraction |
This table allows for a direct comparison of the effectiveness of each technique in reducing matrix effects. Generally, SPE is expected to provide the cleanest extracts and thus the lowest matrix effect.[14]
Visualizing Workflows and Concepts
Caption: A workflow diagram illustrating the systematic approach to identifying and mitigating matrix effects in LC-MS analysis.
Caption: A conceptual diagram illustrating how matrix components can lead to ion suppression or enhancement in the electrospray ionization (ESI) source.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. zefsci.com [zefsci.com]
- 14. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
Optimizing reaction conditions for Ethyl 4-(cyclopropylamino)benzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Ethyl 4-(cyclopropylamino)benzoate, a key intermediate in pharmaceutical development. The information is tailored to researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an ethyl 4-halobenzoate (typically ethyl 4-bromobenzoate) with cyclopropylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: Which starting materials are recommended for the Buchwald-Hartwig synthesis?
A2: For the aryl halide, ethyl 4-bromobenzoate is a common and effective starting material. Alternatively, ethyl 4-chlorobenzoate can be used, though it may require a more active catalyst system. Cyclopropylamine is the corresponding amine coupling partner.
Q3: What are the critical parameters to control for a successful reaction?
A3: The key parameters to optimize and control are the choice of catalyst and ligand, the type and amount of base, the solvent, the reaction temperature, and the reaction time. Ensuring an inert atmosphere (e.g., nitrogen or argon) is also crucial to prevent catalyst deactivation.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken, diluted, and analyzed to determine the consumption of the starting materials and the formation of the product.
Q5: What are the expected yield and purity for this synthesis?
A5: With optimized conditions, yields for the Buchwald-Hartwig amination to produce this compound can be high, often exceeding 80%. The purity of the crude product can vary, and purification by column chromatography is typically required to achieve high purity (>98%).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | - Use a fresh source of palladium catalyst and phosphine ligand. - Consider using a pre-formed palladium-ligand complex (precatalyst). |
| 2. Insufficiently inert atmosphere. | - Ensure the reaction vessel is properly purged with an inert gas (nitrogen or argon) before adding reagents. - Maintain a positive pressure of inert gas throughout the reaction. | |
| 3. Inappropriate base. | - Sodium tert-butoxide (NaOtBu) is often effective. If it fails, consider other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃). | |
| 4. Low reaction temperature. | - Gradually increase the reaction temperature in increments of 10°C. A typical range for this reaction is 80-110°C. | |
| Formation of Side Products (e.g., hydrodehalogenation, diarylation) | 1. Catalyst decomposition. | - Use a more robust ligand, such as a biarylphosphine ligand (e.g., XPhos, SPhos), which can stabilize the palladium catalyst. |
| 2. Incorrect stoichiometry. | - Use a slight excess of the cyclopropylamine (1.1-1.2 equivalents) to favor the desired product over diarylation. | |
| 3. High reaction temperature or prolonged reaction time. | - Optimize the reaction time by monitoring with TLC or HPLC to stop the reaction once the starting material is consumed. - Attempt the reaction at a lower temperature. | |
| Incomplete Consumption of Starting Material (Ethyl 4-bromobenzoate) | 1. Insufficient catalyst loading. | - Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). |
| 2. Inadequate mixing. | - Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the base is not fully soluble. | |
| 3. Short reaction time. | - Extend the reaction time and continue to monitor the progress. | |
| Difficult Purification | 1. Co-elution of product and impurities. | - Optimize the mobile phase for column chromatography. A gradient elution of ethyl acetate in hexanes is a good starting point. |
| 2. Presence of residual palladium. | - The crude product can be filtered through a pad of celite or silica gel before concentration and column chromatography to remove some of the palladium residues. |
Experimental Protocols
Buchwald-Hartwig Amination of Ethyl 4-bromobenzoate
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Ethyl 4-bromobenzoate
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line techniques
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add ethyl 4-bromobenzoate (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add cyclopropylamine (1.2 eq) to the mixture.
-
Add sodium tert-butoxide (1.4 eq) to the flask.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction by TLC or HPLC until the ethyl 4-bromobenzoate is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
References
How to remove unreacted starting materials from Ethyl 4-(cyclopropylamino)benzoate
This guide provides troubleshooting advice and detailed protocols for removing unreacted starting materials from the synthesis of Ethyl 4-(cyclopropylamino)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials I need to remove? A1: The most common unreacted starting materials are typically Ethyl 4-aminobenzoate and a cyclopropylating agent, such as cyclopropyl bromide. The purification strategy will depend on the specific reagents used in your synthesis.
Q2: How can I quickly check for the presence of unreacted starting materials? A2: Thin-Layer Chromatography (TLC) is the most effective method for a quick purity check. By co-spotting your crude product with the starting materials, you can visualize any remaining impurities. The reaction can be monitored using TLC.[1][2][3][4]
Q3: What is the simplest method to remove unreacted Ethyl 4-aminobenzoate? A3: An acidic wash (acid-base extraction) is highly effective. Ethyl 4-aminobenzoate has a basic amine group that will be protonated by a dilute acid (e.g., 1M HCl), forming a water-soluble salt that can be extracted into the aqueous phase.[5]
Q4: How can I remove a volatile starting material like cyclopropyl bromide? A4: Due to its low boiling point, excess cyclopropyl bromide can often be removed along with the reaction solvent by rotary evaporation.[1] However, for trace amounts, column chromatography is the most reliable method.
Troubleshooting Guide
Issue 1: My TLC plate shows a spot that corresponds to Ethyl 4-aminobenzoate.
-
Cause: Incomplete reaction or insufficient purification.
-
Solution: Perform an acid-base extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with 1M HCl. The unreacted Ethyl 4-aminobenzoate will move into the aqueous layer as its hydrochloride salt.[5] Neutralize the organic layer with a saturated sodium bicarbonate solution, wash with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrate.
Issue 2: My NMR spectrum shows signals for both my product and unreacted Ethyl 4-aminobenzoate.
-
Cause: Co-elution during chromatography or an ineffective extraction.
-
Solution 1 (Extraction): Re-dissolve the material and perform a more rigorous acid-base extraction as described above. Ensure you allow for adequate mixing and separation of the layers.
-
Solution 2 (Chromatography): If extraction fails to remove the impurity completely, flash column chromatography is the best option. Use a gradient elution to achieve better separation.
Issue 3: I suspect there is residual cyclopropylating agent, but it's not visible on TLC (e.g., if it's UV-inactive).
-
Cause: Volatile impurities can be difficult to track with TLC.
-
Solution: If the agent is volatile (like cyclopropyl bromide), ensure you have thoroughly concentrated your product under reduced pressure.[1] If you still suspect its presence, purification by flash column chromatography is recommended, as the difference in polarity between the agent and the product is typically large enough for effective separation.[6][7][8]
Data Presentation: Starting Material and Product Properties
This table summarizes key quantitative data to help inform purification strategies. The difference in pKa and polarity is the basis for separation by extraction and chromatography, respectively.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Feature for Separation |
| This compound | C₁₂H₁₅NO₂ | 205.25[9] | - | - | Product |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 310 (dec.) | 89–90[10] | Basic (pKa ~2.5), allows for acid extraction.[11] |
| Cyclopropyl bromide | C₃H₅Br | 120.98 | 67-69 | - | Highly volatile, non-polar.[12] |
Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove Ethyl 4-aminobenzoate
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer. The protonated Ethyl 4-aminobenzoate salt is now in this aqueous layer.
-
Repeat: Repeat the acid wash (steps 2-4) one or two more times to ensure complete removal.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying & Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Flash Column Chromatography
-
Column Packing: Select an appropriately sized silica gel column and pack it using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute your product. The less polar unreacted starting materials will elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow
Caption: A flowchart illustrating the recommended purification steps.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cyclopropyl bromide synthesis - chemicalbook [chemicalbook.com]
- 3. 2017erp.com [2017erp.com]
- 4. researchgate.net [researchgate.net]
- 5. chegg.com [chegg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Ethyl benzoate synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | C12H15NO2 | CID 11458388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. quora.com [quora.com]
- 12. CN104892355A - Novel method for synthesizing cyclopropyl bromide - Google Patents [patents.google.com]
Dealing with emulsion formation during Ethyl 4-(cyclopropylamino)benzoate workup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with emulsion formation during the workup of Ethyl 4-(cyclopropylamino)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of this compound?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1][2] In the context of the workup for this compound, the basic nature of the secondary amine (cyclopropylamino group) can contribute to emulsion formation, particularly when using chlorinated solvents or during a basic aqueous wash.[3] Vigorous shaking of the separatory funnel can also introduce the physical agitation necessary to form a stable emulsion.[4]
Q2: How can I prevent emulsion formation from the start?
Preventing an emulsion is often easier than breaking one.[4] The most effective preventative measure is to use gentle mixing techniques. Instead of vigorous shaking, gently swirl the separatory funnel to increase the surface area between the two phases and allow for extraction to occur without excessive agitation.[1][4] Additionally, if the reaction solvent is known to contribute to emulsions, consider evaporating it post-reaction and dissolving the residue in a more suitable extraction solvent.[5][6]
Q3: What immediate steps can I take if an emulsion has formed?
If an emulsion forms, the first step is to be patient and allow the separatory funnel to stand undisturbed for some time (e.g., 30 minutes) to see if the layers separate on their own.[3][5] Gentle swirling of the funnel during this time may also help the droplets to coalesce.[1]
Q4: What is "salting out" and how does it help break an emulsion?
"Salting out" involves adding a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[4][7] This increases the ionic strength of the aqueous layer, which in turn decreases the solubility of organic compounds in the aqueous phase and can help to disrupt the surfactant-like interactions that stabilize the emulsion, leading to phase separation.[7][8]
Q5: Can adjusting the pH of the aqueous layer help break the emulsion?
Yes, adjusting the pH can be an effective technique. Since this compound has a basic amine group, the emulsion may be stabilized by its partial protonation or deprotonation at the interface. Acidifying the aqueous layer with a dilute acid (e.g., 1M HCl) will fully protonate the amine, making it more water-soluble and potentially breaking the emulsion. Conversely, making the aqueous layer more basic could also destabilize the emulsion. However, care must be taken as emulsions are also known to occur when extracting basic solutions with chlorinated solvents.[2][3]
Q6: Are there any other chemical additives that can break an emulsion?
Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion.[4] In some difficult cases, adding a small amount of a water-soluble detergent can help, but this may complicate purification later on.[1]
Q7: What physical methods can be used to break a persistent emulsion?
For stubborn emulsions, several physical methods can be employed:
-
Filtration: The entire mixture can be filtered through a pad of Celite® or glass wool.[3][5] These filter aids can physically disrupt the emulsion and allow the layers to separate in the filtrate.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the denser droplets to coalesce and separate.[7]
-
Gentle Heating: Gently warming the separatory funnel in a warm water bath can sometimes decrease the viscosity of the mixture and promote phase separation.[2] However, this should be done with caution, especially with volatile solvents.
Troubleshooting Guide
This guide provides a systematic approach to dealing with emulsion formation during the workup of this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Concentration | Purpose |
| Saturated NaCl (Brine) | ~360 g/L of water | To increase the ionic strength of the aqueous phase ("salting out").[7] |
| Dilute HCl | 1 M | To protonate the amine and increase its aqueous solubility.[9] |
| Dilute NaOH | 1 M | To deprotonate any acidic impurities and assess its effect on the emulsion.[9] |
Detailed Experimental Protocol: Workup Procedure to Minimize Emulsion Formation
This protocol is designed for the extractive workup of a reaction mixture containing this compound, aiming to minimize the risk of emulsion formation.
1. Initial Quenching and Solvent Selection: a. After the reaction is complete, cool the reaction mixture to room temperature. b. If the reaction was conducted in a polar aprotic solvent like DMF or DMSO, it is highly recommended to remove the solvent under reduced pressure first.[6] c. Dissolve the residue in a suitable extraction solvent such as ethyl acetate or diethyl ether. Avoid chlorinated solvents like dichloromethane if possible, as they are more prone to forming emulsions with basic solutions.[3] d. Add water to the organic solution in the separatory funnel.
2. Extraction: a. Instead of shaking, gently invert the separatory funnel 5-10 times to mix the layers. Vent the funnel frequently to release any pressure buildup. b. Allow the layers to separate. If a small emulsion layer forms, give it a few minutes to settle. c. Drain the aqueous layer.
3. Aqueous Washes: a. To remove any remaining water-soluble impurities, wash the organic layer sequentially with: i. Dilute (1 M) HCl: This will protonate the product, moving it to the aqueous layer if desired for purification, or can be used to remove basic impurities. Be aware this will extract your product from the organic layer. ii. Water. iii. Saturated NaCl solution (brine): This wash helps to remove residual water from the organic layer and breaks up minor emulsions.[4] b. During each wash, use the gentle inversion technique described in step 2a.
4. Drying and Concentration: a. Drain the organic layer into a clean flask. b. Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate. c. Filter off the drying agent. d. Concentrate the filtrate under reduced pressure to yield the crude this compound.
Visual Guides
Caption: Troubleshooting workflow for breaking emulsions.
References
- 1. Separatory Funnel: Emulsions [chemedx.org]
- 2. youtube.com [youtube.com]
- 3. Workup [chem.rochester.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. E28 Extraction Of Organic Compounds [scilearn.sydney.edu.au]
Technical Support Center: Interpreting NMR Spectra of Ethyl 4-(cyclopropylamino)benzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the complex ¹H and ¹³C NMR spectra of Ethyl 4-(cyclopropylamino)benzoate.
Predicted NMR Data Summary
While experimental spectra can vary slightly based on solvent and concentration, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles for its constituent functional groups.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Notes |
| Aromatic (H-Ar) | ~7.85 | Doublet (d) | 2H | J ≈ 8.5 Hz | Protons ortho to the ester group, deshielded by the carbonyl. |
| Aromatic (H-Ar) | ~6.60 | Doublet (d) | 2H | J ≈ 8.5 Hz | Protons ortho to the amine group, shielded by electron donation. |
| Ethyl (-OCH₂CH₃) | ~4.30 | Quartet (q) | 2H | J ≈ 7.1 Hz | Methylene protons adjacent to the ester oxygen and coupled to the methyl group.[1] |
| Amine (-NH-) | ~4.0 - 5.0 (variable) | Broad Singlet (br s) | 1H | N/A | Chemical shift is concentration-dependent and the peak is often broad. Exchangeable with D₂O.[2][3] |
| Cyclopropyl (-CH-) | ~2.50 | Multiplet (m) | 1H | Complex | Methine proton on the cyclopropyl ring, adjacent to the nitrogen. |
| Ethyl (-OCH₂CH₃) | ~1.35 | Triplet (t) | 3H | J ≈ 7.1 Hz | Methyl protons of the ethyl group, coupled to the methylene group.[1] |
| Cyclopropyl (-CH₂-) | ~0.90 | Multiplet (m) | 2H | Complex | Methylene protons on the cyclopropyl ring. |
| Cyclopropyl (-CH₂-) | ~0.60 | Multiplet (m) | 2H | Complex | Methylene protons on the cyclopropyl ring. |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Notes |
| Carbonyl (C=O) | ~167.0 | Ester carbonyl carbon, highly deshielded.[1][4] |
| Aromatic (C-N) | ~150.0 | Aromatic carbon directly bonded to the nitrogen atom. |
| Aromatic (C-H) | ~131.5 | Aromatic carbons ortho to the ester group. |
| Aromatic (C-CO) | ~120.0 | Quaternary aromatic carbon bonded to the ester group. |
| Aromatic (C-H) | ~113.0 | Aromatic carbons ortho to the amine group. |
| Ethyl (-OCH₂-) | ~60.5 | Methylene carbon of the ethyl ester.[1] |
| Cyclopropyl (-CH-) | ~32.0 | Methine carbon of the cyclopropyl group. |
| Ethyl (-CH₃) | ~14.5 | Methyl carbon of the ethyl ester.[1] |
| Cyclopropyl (-CH₂-) | ~8.0 | Methylene carbons of the cyclopropyl group. |
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons show up as two distinct doublets?
A: The molecule is a 1,4-disubstituted (para) benzene ring. The two substituents, an electron-donating cyclopropylamino group (-NH-cPr) and an electron-withdrawing ethyl ester group (-COOEt), are electronically different.
-
The protons ortho to the ester group are deshielded (shifted downfield) due to the electron-withdrawing nature of the carbonyl.
-
The protons ortho to the amine group are shielded (shifted upfield) due to electron donation from the nitrogen lone pair into the aromatic ring. This electronic difference makes the two sets of protons chemically non-equivalent. Each set of two equivalent protons is split by its single neighbor on the adjacent carbon, resulting in a characteristic pair of doublets.[4]
Q2: I am having trouble locating the N-H proton. Where should I look and how can I confirm it?
A: The N-H proton signal is often problematic for a few reasons:
-
Variable Chemical Shift: Its position is highly dependent on solvent, concentration, and temperature, but for aromatic amines, it typically appears between 3-5 ppm.[3]
-
Broad Signal: The signal is often a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange.[2]
-
Confirmation with D₂O Exchange: The most reliable way to identify this peak is to perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum.[5][6]
Q3: The signals for the cyclopropyl protons are complex multiplets in the upfield region. How can they be assigned?
A: The cyclopropyl protons appear in the highly shielded (upfield) region of the spectrum, typically between 0.5 and 1.5 ppm, due to the unique electronic structure of the three-membered ring. The methine proton (-CH-N) is deshielded relative to the methylene (-CH₂-) protons because it is attached to the electronegative nitrogen atom and will appear further downfield (~2.5 ppm). The four methylene protons are non-equivalent and couple with each other and the methine proton, resulting in complex, overlapping multiplets. Advanced 2D-NMR techniques like COSY and HSQC may be necessary for unambiguous assignment.
Q4: How can I definitively identify the signals from the ethyl ester group?
A: The ethyl group provides a classic and easily identifiable pattern.[4]
-
Look for a quartet integrating to 2H around 4.3 ppm. This is the -OCH₂- group, which is split into four lines by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).
-
Look for a triplet integrating to 3H around 1.35 ppm. This is the -CH₃ group, which is split into three lines by the two neighboring protons of the methylene group (n+1 = 2+1 = 3).[1]
Troubleshooting Guide
Problem: My aromatic signals are overlapping or show more complex splitting than expected.
-
Possible Cause: This can be due to solvent effects that alter the chemical shifts, making the doublets overlap. At lower field strengths, this "simple" system can also exhibit second-order effects, leading to more complex patterns.
-
Solution:
-
Change Solvent: Re-run the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆). Aromatic solvents can induce significant shifts in nearby protons.
-
Higher Field Instrument: If available, acquire the spectrum on a higher field NMR spectrometer. This often resolves overlapping signals and simplifies second-order patterns into first-order ones.
-
Problem: The NMR signals are broad and poorly resolved.
-
Possible Cause 1: Poor Shimming. The magnetic field homogeneity across the sample is not optimized.
-
Solution 1: Re-shim the instrument before acquiring the spectrum.
-
Possible Cause 2: Sample is too concentrated. High concentration can lead to viscosity-related broadening and intermolecular interactions.
-
Solution 2: Dilute your sample to a more appropriate concentration (typically 5-10 mg in 0.6-0.7 mL of solvent).
-
Possible Cause 3: Paramagnetic Impurities. Traces of paramagnetic metals can cause significant line broadening.
-
Solution 3: Ensure glassware is clean and the sample has been purified adequately. Filtering the sample through a small plug of silica or celite can sometimes help.
Problem: I see extra peaks that are not from my compound.
-
Possible Cause 1: Residual Solvent in the Sample. Solvents from purification, such as ethyl acetate or dichloromethane, can be difficult to remove completely.
-
Solution 1: Dry the sample under high vacuum for an extended period. For stubborn solvents like ethyl acetate, co-evaporation (dissolving the sample in a more volatile solvent like dichloromethane and re-evaporating) can be effective.
-
Possible Cause 2: Impurities in the NMR Solvent. The deuterated solvent itself may contain impurities, most commonly water (H₂O).
-
Solution 2: Use a fresh ampoule of high-purity deuterated solvent. Refer to a solvent impurity chart to identify common contaminant peaks.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of dry this compound directly into a clean, dry vial.
-
Add Solvent: Using a pipette, add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolve: Gently swirl or vortex the vial to completely dissolve the sample.
-
Filter (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette directly into a clean NMR tube.
-
Transfer to NMR Tube: Transfer the clear solution to a standard 5 mm NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Analysis: Insert the tube into the NMR spectrometer and proceed with instrument tuning, locking, shimming, and data acquisition.
Protocol 2: D₂O Exchange for N-H Proton Identification
-
Acquire Initial Spectrum: Prepare and run a standard ¹H NMR spectrum of the sample as described in Protocol 1.
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube.[5]
-
Mix: Cap the tube securely and shake it vigorously for 10-20 seconds to ensure mixing and facilitate the proton-deuterium exchange.[5]
-
Re-acquire Spectrum: Place the tube back into the spectrometer. It is not necessary to re-lock or re-shim if the sample volume has not changed significantly. Acquire a second ¹H NMR spectrum using the same parameters.
-
Compare Spectra: Compare the "before" and "after" spectra. The signal corresponding to the N-H proton should have significantly diminished or disappeared completely in the second spectrum.[6]
Visualizations
Caption: Logical workflow for troubleshooting common NMR spectral issues.
Caption: Correlation between molecular structure and ¹H NMR spectral regions.
References
- 1. CSD Solution #13 [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 5. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 6. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Ethyl 4-(cyclopropylamino)benzoate - Off-Target Effect Mitigation
Notice to Researchers: There is currently no publicly available scientific literature detailing the specific biological target, mechanism of action, or established off-target effects of Ethyl 4-(cyclopropylamino)benzoate. As a result, creating a detailed and specific troubleshooting guide for off-target effects in cell-based assays is not feasible at this time.
The following resources are provided as a general guide for addressing potential off-target effects when working with novel or uncharacterized small molecules in cell-based assays. This information is based on established principles of pharmacology and cell biology.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected or inconsistent results in my cell assay after treatment with this compound. Could these be off-target effects?
A1: Unexpected or inconsistent results are common challenges when working with uncharacterized compounds. These can indeed be indicative of off-target effects, where the compound interacts with cellular components other than the intended target. Other potential causes include issues with compound purity, solubility, stability in culture media, or general cytotoxicity.
Q2: What are the first troubleshooting steps I should take if I suspect off-target effects?
A2: When encountering unexpected results, a systematic approach is crucial. The following workflow outlines initial steps to diagnose the issue.
Caption: Initial troubleshooting workflow for unexpected assay results.
Q3: How can I experimentally distinguish between on-target and off-target effects for a novel compound?
A3: Distinguishing between on-target and off-target effects is a key challenge in drug discovery. A common strategy involves using orthogonal approaches to validate the observed phenotype.
Caption: Logic diagram for validating on-target vs. off-target effects.
General Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Poor Compound Solubility | - Visually inspect for precipitation. - Decrease final DMSO concentration. - Test different formulation strategies (e.g., use of surfactants like Pluronic F-68). |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension before plating. - Use reverse pipetting for viscous cell suspensions. - Calibrate and regularly service pipettes. |
| Edge Effects in Assay Plate | - Avoid using the outer wells of the plate. - Fill outer wells with sterile PBS or media to maintain humidity. - Ensure even temperature distribution during incubation. |
Issue 2: Discrepancy Between Expected and Observed Potency (e.g., IC50)
| Potential Cause | Recommended Solution |
| Compound Instability in Media | - Perform a time-course experiment to assess compound stability. - Analyze compound concentration in media over time using LC-MS. |
| High Protein Binding | - If using serum, consider reducing the serum concentration or using serum-free media for the duration of the compound treatment. - Be aware that high protein binding can reduce the free concentration of the compound available to interact with cells. |
| Cell Line-Specific Differences | - If the expected potency is from a different cell line, the target expression level or compensatory signaling pathways may differ. - Verify target expression in your cell line of choice via qPCR or Western blot. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium.
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., staurosporine) wells.
-
Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the CC50 (concentration causing 50% cytotoxicity).
Protocol 2: Target Engagement Confirmation using a Cellular Thermal Shift Assay (CETSA)
This protocol assumes the target protein of this compound is known.
-
Cell Culture and Harvest: Grow cells to confluency, harvest, and wash with PBS.
-
Lysate Preparation: Resuspend the cell pellet in PBS with protease inhibitors and perform freeze-thaw cycles to lyse the cells.
-
Compound Treatment: Aliquot the cell lysate and treat with this compound or vehicle control for a specified time at room temperature.
-
Heat Challenge: Heat the treated lysate aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the abundance of the target protein by Western blot or another suitable protein detection method.
-
Data Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Technical Support Center: Troubleshooting Cytotoxicity of Ethyl 4-(cyclopropylamino)benzoate in Control Cells
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity with Ethyl 4-(cyclopropylamino)benzoate in their control cell lines. This resource provides a structured approach to troubleshooting, including frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: My control cells are showing significant death after treatment with this compound. What are the potential causes?
A1: Cytotoxicity in control cells can stem from several factors. It is crucial to systematically investigate the following possibilities:
-
Intrinsic Compound Cytotoxicity: The compound itself may have inherent cytotoxic properties that were previously uncharacterized.
-
Off-Target Effects: The compound could be interacting with unintended cellular targets, leading to toxicity.[1]
-
Compound Solubility and Stability: Poor solubility can lead to the formation of precipitates that are toxic to cells.[2] Additionally, the compound may degrade in the cell culture medium into a more toxic substance.
-
Experimental Artifacts: Issues such as high solvent concentration (e.g., DMSO), contamination, or errors in assay procedures can lead to false-positive cytotoxicity readings.[3]
Q2: How can I determine if the observed cytotoxicity is a true effect of the compound?
A2: A multi-pronged approach is recommended to validate your findings:
-
Dose-Response Curve: Perform a cytotoxicity assay with a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration). A clear dose-dependent effect suggests a true cytotoxic response.
-
Multiple Cytotoxicity Assays: Use assays that measure different cellular endpoints. For example, combine a metabolic assay like MTT or WST-1 with a membrane integrity assay like LDH release or a dye-based method (e.g., Trypan Blue, Propidium Iodide).[4][5] This helps to rule out assay-specific artifacts.[6]
-
Solvent Control: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to your specific cell line.
-
Positive and Negative Controls: Include a known cytotoxic compound as a positive control and a vehicle-only treatment as a negative control.[3][4]
Q3: What steps can I take to mitigate the cytotoxicity of this compound?
A3: If the cytotoxicity is confirmed to be a direct effect of the compound, consider the following strategies:
-
Reduce Compound Concentration: If possible for your experimental goals, use the compound at a lower, non-toxic concentration.
-
Optimize Incubation Time: A shorter incubation period may be sufficient to observe the desired effect without causing significant cell death.
-
Improve Compound Solubility: Investigate different solvent systems or the use of solubility enhancers.[2][7] Ensure the compound is fully dissolved before adding it to the cell culture medium.
-
Structural Modification: If off-target effects are suspected, rational drug design principles could be applied to modify the compound's structure to improve its specificity and reduce toxicity.[1]
Q4: Could the cytotoxicity be specific to my control cell line?
A4: Yes, it is possible. Different cell lines can have varying sensitivities to a compound due to differences in their metabolic pathways, expression of drug transporters, or the presence of specific off-targets. It is advisable to test the cytotoxicity of this compound in a panel of different control cell lines to assess its toxicity profile more broadly.[8]
Troubleshooting Guides
Guide 1: Investigating the Root Cause of Unexpected Cytotoxicity
This guide provides a step-by-step workflow to diagnose the source of cytotoxicity observed in your control cells.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A workflow diagram for troubleshooting unexpected cytotoxicity.
Data Presentation: Summarizing Cytotoxicity Data
Clear and organized data presentation is crucial for interpreting your results. Below are example tables for summarizing your findings.
Table 1: Dose-Response Cytotoxicity of this compound
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 2.1 |
| 1 | 98 ± 5.2 | 2 ± 1.8 |
| 10 | 85 ± 6.1 | 15 ± 3.5 |
| 25 | 52 ± 7.3 | 48 ± 5.9 |
| 50 | 23 ± 4.9 | 75 ± 6.2 |
| 100 | 5 ± 2.1 | 94 ± 3.7 |
Table 2: IC50 Values of this compound in Different Control Cell Lines
| Cell Line | IC50 (µM) - MTT Assay | IC50 (µM) - LDH Assay |
| HEK293 | 30.5 | 28.9 |
| NIH/3T3 | 45.2 | 48.1 |
| HaCaT | > 100 | > 100 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell metabolic activity as an indicator of cell viability.[5]
Materials:
-
96-well cell culture plates
-
Control cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Remove the old medium from the cells and add the compound dilutions and controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[4]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from cells with damaged plasma membranes, an indicator of cytotoxicity.[4]
Materials:
-
96-well cell culture plates
-
Control cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
Lysis buffer (e.g., 1% Triton X-100)
-
Commercially available LDH assay kit
Procedure:
-
Follow steps 1-4 from the MTT protocol.
-
Prepare a maximum LDH release control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.[4]
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Calculate % cytotoxicity relative to the maximum LDH release control.
Signaling Pathways and Logical Relationships
Understanding the potential mechanisms of cytotoxicity can aid in developing mitigation strategies. While the specific pathways affected by this compound are unknown, a general understanding of how chemical compounds can induce cell death is useful.
Potential Mechanisms of Compound-Induced Cytotoxicity
Caption: General signaling pathways involved in compound-induced cell death.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biopharma & Bioprocessing [evonik.com]
- 8. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving sodium benzoate and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of an immunoassay for sodium benzoate?
A1: Cross-reactivity is the phenomenon where an antibody designed to bind to sodium benzoate also binds to other structurally similar molecules.[1] This can lead to inaccurate quantification of sodium benzoate, as the assay signal will be a composite of the binding of sodium benzoate and the cross-reacting compounds. In a competitive immunoassay format, which is common for small molecules like sodium benzoate, cross-reactivity can lead to an overestimation of the analyte concentration.
Q2: Which compounds are known to cross-react with sodium benzoate?
A2: The most common cross-reactant with sodium benzoate is its free acid form, benzoic acid .[2] Other structurally related compounds that have the potential to cross-react include:
-
Derivatives of benzoic acid (e.g., aminobenzoic acid isomers)
-
Parabens (esters of p-hydroxybenzoic acid)
-
Potassium sorbate and sorbic acid, which are other common preservatives, might also be tested for interference, though their structures are less similar.
Q3: How does sodium benzoate exert its biological effects?
A3: Sodium benzoate's primary mechanism as a preservative involves the action of its undissociated form, benzoic acid.[3] Benzoic acid is lipophilic and can cross the cell membrane of microorganisms.[3] Inside the cell, it acidifies the cytoplasm, which inhibits the activity of respiratory enzymes and disrupts the permeability of the cell membrane, ultimately hindering microbial growth.[3] In mammalian cells, sodium benzoate has been shown to influence signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and apoptosis.[2][4][5]
Troubleshooting Guides
Issue: High background signal in my sodium benzoate ELISA.
-
Possible Cause: Non-specific binding of antibodies to the plate.
-
Solution: Ensure adequate blocking of the microtiter plate. Increase the concentration or incubation time of the blocking buffer (e.g., BSA or casein solution).
-
-
Possible Cause: Cross-reactivity of the detection antibody with a component in the sample matrix.
-
Solution: Run appropriate controls, including a matrix blank, to identify the source of the background. Consider using a more specific antibody or implementing a sample clean-up step.
-
-
Possible Cause: Contaminated reagents.
-
Solution: Use fresh, sterile buffers and substrate solutions. Ensure that glassware is thoroughly cleaned.
-
Issue: Poor reproducibility between replicate wells.
-
Possible Cause: Inconsistent pipetting.
-
Solution: Ensure proper pipetting technique. Use calibrated pipettes and change tips between samples and standards.
-
-
Possible Cause: Uneven temperature across the plate during incubation.
-
Solution: Use a plate sealer and ensure the incubator provides uniform temperature distribution.
-
-
Possible Cause: Inadequate mixing of reagents.
-
Solution: Thoroughly mix all reagents before adding them to the wells.
-
Issue: The standard curve has a poor fit (low R-squared value).
-
Possible Cause: Incorrect preparation of standards.
-
Solution: Carefully prepare a fresh serial dilution of the sodium benzoate standard.
-
-
Possible Cause: Inappropriate concentration range for the standard curve.
-
Solution: Adjust the concentration range of the standards to better bracket the expected sample concentrations.
-
-
Possible Cause: The assay has reached equilibrium before the measurement.
-
Solution: Optimize incubation times. For competitive ELISAs, shorter incubation times may be necessary.
-
Quantitative Data
The following tables summarize the cross-reactivity of various compounds in an immunoassay for sodium benzoate. The data is presented as the concentration of the compound that causes 50% inhibition of the signal (IC50) and the cross-reactivity percentage relative to sodium benzoate.
Table 1: Cross-Reactivity of Compounds in a Fluorescence Polarization Immunoassay for Sodium Benzoate
| Compound | IC50 (µg/mL) | Cross-Reactivity (%) |
| Sodium Benzoate | 2.48 | 100 |
| 4-Aminobenzoic acid | - | 56.8 |
| 3-Aminobenzoic acid | >100 | <0.1 |
| 2-Aminobenzoic acid | >100 | <0.1 |
| Benzoic acid | - | High (qualitative) |
| Salicylic acid | >100 | <0.1 |
| 4-Hydroxybenzoic acid | >100 | <0.1 |
| Phenol | >100 | <0.1 |
| Aniline | >100 | <0.1 |
| p-Toluidine | >100 | <0.1 |
| 4-Nitrophenol | >100 | <0.1 |
Data adapted from a study on a fluorescence polarization immunoassay. The original study did not provide a specific IC50 for benzoic acid but indicated high cross-reactivity. The cross-reactivity of 4-aminobenzoic acid was reported as 56.8%. For the other compounds, the IC50 was greater than 100 µg/mL, indicating negligible cross-reactivity.
Experimental Protocols
Protocol for Determining Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps to assess the cross-reactivity of related compounds in a competitive ELISA for sodium benzoate.
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with a sodium benzoate-protein conjugate (e.g., sodium benzoate-BSA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of sodium benzoate (the analyte) and the potential cross-reacting compounds in an appropriate assay buffer.
-
In separate tubes, mix each concentration of the analyte or cross-reactant with a fixed concentration of the anti-sodium benzoate primary antibody.
-
Incubate this mixture for a predetermined time (e.g., 30 minutes) at room temperature to allow the antibody to bind to the free analyte/cross-reactant.
-
Add the antibody-analyte/cross-reactant mixture to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature. During this step, any unbound antibody will bind to the sodium benzoate conjugate coated on the plate.
-
-
Detection:
-
Wash the plate three times to remove any unbound antibody.
-
Add an enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
-
Signal Development and Measurement:
-
Add a substrate solution (e.g., TMB) to each well.
-
Incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both sodium benzoate and the cross-reacting compounds.
-
Determine the IC50 value for each compound, which is the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Sodium Benzoate / IC50 of Cross-Reactant) x 100
-
Visualizations
Caption: Potential signaling pathways modulated by sodium benzoate.
Caption: Decision tree for troubleshooting common ELISA issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. justlonghealth.com [justlonghealth.com]
- 4. Food additives: Sodium benzoate, potassium sorbate, azorubine, and tartrazine modify the expression of NFκB, GADD45α, and MAPK8 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
Confirming the Identity of Synthesized Ethyl 4-(cyclopropylamino)benzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a target compound is a critical step in chemical research and drug development. Equally important is the rigorous confirmation of its identity and purity. This guide provides a comparative framework for confirming the identity of synthesized Ethyl 4-(cyclopropylamino)benzoate. Due to the limited availability of published experimental spectral data for this compound, this guide presents a comparison with its common precursor, Ethyl 4-aminobenzoate (Benzocaine), for which extensive experimental data is available. This approach allows for a logical and data-supported confirmation process.
Physicochemical Properties
A fundamental step in compound identification is the comparison of its basic physical and chemical properties with established values.
| Property | This compound (Predicted/Computed) | Ethyl 4-aminobenzoate (Experimental) |
| Molecular Formula | C₁₂H₁₅NO₂[1] | C₉H₁₁NO₂ |
| Molecular Weight | 205.25 g/mol [1] | 165.19 g/mol |
| CAS Number | 112033-48-4[1] | 94-09-7 |
| Appearance | - | White crystalline powder |
| Melting Point | - | 88-92 °C |
Spectroscopic Data Comparison
Spectroscopic analysis is the cornerstone of structural elucidation for synthesized compounds. Below is a comparison of the expected spectral data for this compound with the experimental data for Ethyl 4-aminobenzoate.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
| Chemical Shift (δ) / ppm | This compound (Predicted) | Ethyl 4-aminobenzoate (Experimental) | Assignment |
| ~7.8-8.0 | d, 2H | 7.85 (d, 2H) | Aromatic protons ortho to the ester group |
| ~6.5-6.7 | d, 2H | 6.63 (d, 2H) | Aromatic protons ortho to the amino group |
| 4.31 (q, 2H) | 4.31 (q, 2H) | -O-CH₂ -CH₃ | |
| ~2.5-2.6 | m, 1H | - | CH -cyclopropyl |
| 1.36 (t, 3H) | 1.36 (t, 3H) | -O-CH₂-CH₃ | |
| ~0.8-1.0 | m, 2H | - | CH₂ -cyclopropyl (diastereotopic) |
| ~0.5-0.7 | m, 2H | - | CH₂ -cyclopropyl (diastereotopic) |
| ~4.0-5.0 (broad s) | 4.04 (br s, 2H) | NH ₂ | |
| ~4.5-5.5 (broad s) | - | NH -cyclopropyl |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
| Chemical Shift (δ) / ppm | This compound (Predicted) | Ethyl 4-aminobenzoate (Experimental) | Assignment |
| ~166-167 | 166.9 | C =O (Ester) | |
| ~150-152 | 151.0 | Aromatic C -NH₂ | |
| ~148-150 | - | Aromatic C -NH-cyclopropyl | |
| ~131-132 | 131.7 | Aromatic C H (ortho to ester) | |
| ~119-121 | 120.5 | Aromatic C (ipso to ester) | |
| ~112-114 | 114.0 | Aromatic C H (ortho to amino) | |
| ~60-61 | 60.4 | -O-C H₂-CH₃ | |
| ~30-32 | - | C H-cyclopropyl | |
| ~14-15 | 14.6 | -O-CH₂-C H₃ | |
| ~6-8 | - | C H₂-cyclopropyl |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | This compound (Expected) | Ethyl 4-aminobenzoate (Experimental) | Vibrational Mode |
| ~3350-3450 | 3424, 3345 | N-H stretch (secondary amine) | N-H stretch (primary amine) |
| ~3000-3100 | ~3050 | Aromatic C-H stretch | Aromatic C-H stretch |
| ~2850-3000 | ~2980, 2900 | Aliphatic C-H stretch | Aliphatic C-H stretch |
| ~1680-1710 | ~1690 | C=O stretch (ester) | C=O stretch (ester) |
| ~1600-1620 | ~1610 | N-H bend | N-H bend |
| ~1500-1600 | ~1580, 1520 | Aromatic C=C stretch | Aromatic C=C stretch |
| ~1250-1300 | ~1280 | C-O stretch (ester) | C-O stretch (ester) |
| ~1100-1200 | ~1170 | C-N stretch | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | This compound (Expected Fragments) | Ethyl 4-aminobenzoate (Experimental Fragments) | Fragment Ion |
| 205 | [M]⁺ | - | Molecular Ion |
| 176 | [M - C₂H₅]⁺ | - | Loss of ethyl group |
| 160 | [M - OC₂H₅]⁺ | - | Loss of ethoxy group |
| 132 | [M - COOC₂H₅]⁺ | - | Loss of carbethoxy group |
| 165 | - | [M]⁺ | Molecular Ion |
| 137 | - | [M - C₂H₄]⁺ | Loss of ethene |
| 120 | - | [M - OC₂H₅]⁺ | Loss of ethoxy group |
| 92 | - | [M - COOC₂H₅]⁺ | Loss of carbethoxy group |
Experimental Protocols
Accurate data acquisition is crucial for reliable compound identification. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables and the spectrum of the starting material.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Synthesis and Identity Confirmation
The following diagram illustrates a typical workflow for the synthesis of this compound from Ethyl 4-aminobenzoate and its subsequent identity confirmation.
Conclusion
Confirming the identity of a newly synthesized compound is a meticulous process that relies on the convergence of data from multiple analytical techniques. While experimental spectral data for this compound is not readily found in public databases, a comparative analysis with its precursor, Ethyl 4-aminobenzoate, provides a robust strategy for its characterization. By carefully acquiring and interpreting NMR, IR, and MS data and comparing it to the expected values and the data of the starting material, researchers can confidently establish the identity and purity of their synthesized this compound.
References
Structure-Activity Relationship (SAR) Studies of Ethyl 4-(cyclopropylamino)benzoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 4-(cyclopropylamino)benzoate derivatives and related analogs. Due to the limited availability of direct SAR studies on this compound, this guide draws comparisons from studies on structurally similar 4-aminobenzoic acid and ethyl benzoate derivatives to infer potential SAR trends. The information is intended to guide researchers in the design and development of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of 4-aminobenzoic acid derivatives is significantly influenced by the nature of the substituent on the amino group and modifications to the carboxylic acid moiety. The following tables summarize the cytotoxic and enzyme inhibitory activities of various analogs, providing a basis for understanding the potential SAR of this compound derivatives.
Table 1: Cytotoxic Activity of 4-Aminobenzoic Acid Derivatives
| Compound | N-Substituent | R' | Cell Line | IC50 (µM) | Reference |
| 1 | H | H | - | - | [1] |
| 2 | Methyl | Ethyl | - | - | [1] |
| 3 | Ethyl | Ethyl | - | - | [1] |
| 4 | Propyl | Ethyl | - | - | [1] |
| 5 | Isopropyl | Ethyl | - | - | [1] |
| 6 | Butyl | Ethyl | - | - | [1] |
| 7 | Benzyl | Ethyl | NCI-H460 | > 50 | [1] |
| 8 | 4-Methylbenzyl | Ethyl | NCI-H460 | > 50 | [1] |
| 9 | 4-Methoxybenzyl | Ethyl | NCI-H460 | > 50 | [1] |
| 10 | 4-Chlorobenzyl | Ethyl | NCI-H460 | > 50 | [1] |
| 11 | 4-Nitrobenzyl | Ethyl | NCI-H460 | 35.12 | [1] |
| 12 | 2,4-Dinitrobenzyl | Ethyl | NCI-H460 | 20.04 | [1] |
| 13 | 2,4,6-Trinitrobenzyl | Ethyl | NCI-H460 | 15.59 | [1] |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | - | Ethyl | EAC | - | [2] |
| MCF7 | - | [2] |
Data presented for N-substituted ethyl 4-aminobenzoates against the NCI-H460 (human lung cancer) cell line, unless otherwise specified. EAC refers to Ehrlich ascites carcinoma and MCF7 to human breast cancer cell line.
From the data in Table 1, a clear trend emerges for the N-substituted derivatives. The introduction of benzyl groups with electron-withdrawing nitro substituents at the ortho and para positions (compounds 11, 12, and 13) leads to a significant increase in cytotoxic activity against the NCI-H460 cell line.[1] This suggests that for this compound, the introduction of electron-withdrawing groups on the cyclopropyl ring or its replacement with other moieties bearing such groups could enhance anticancer activity.
Table 2: Enzyme Inhibitory Activity of Related Benzoate Derivatives
| Compound | Target Enzyme | IC50 / Ki | Reference |
| 4-[(5,6,7,8-tetrahydro-4-oxo-4H-[3]benzothieno[2,3-d][3][4]thiazin-2-yl)amino]benzoic acid | MRP1 | Potent Inhibition | [5] |
| 4-amino-3-chloro benzoate ester derivatives | EGFR Tyrosine Kinase | Promising Inhibition | [6] |
The studies on other 4-aminobenzoic acid derivatives suggest that this scaffold is a viable starting point for developing enzyme inhibitors. For instance, a complex derivative has shown potent inhibition of Multidrug Resistance-Associated Protein 1 (MRP1)[5], and certain 4-amino-3-chloro benzoate esters are promising inhibitors of EGFR tyrosine kinase[6]. These findings indicate that this compound derivatives could be explored for their potential as inhibitors of various enzymes, with the substitution pattern on the aromatic ring and the nature of the amino substituent playing a crucial role in determining potency and selectivity.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of SAR studies. Below is a generalized protocol for a cytotoxicity assay, compiled from the methodologies described in the reviewed literature.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol outlines the measurement of the cytotoxic effects of compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., NCI-H460, MCF7) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
- Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
- The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
- Serial dilutions of the compounds are prepared in the culture medium.
- The medium from the cell plates is replaced with the medium containing different concentrations of the test compounds. Control wells receive medium with the solvent at the same final concentration.
3. Incubation:
- The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.
4. MTT Assay:
- After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for another 4 hours at 37°C.
- The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the SAR studies of this compound derivatives.
Caption: A logical workflow for a typical Structure-Activity Relationship (SAR) study.
Caption: A generic signaling pathway that could be targeted by kinase inhibitors.
References
- 1. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl 4-(cyclopropylamino)benzoate and Ethyl 4-aminobenzoate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a detailed comparison of Ethyl 4-aminobenzoate (more commonly known as Benzocaine) and its N-substituted analog, Ethyl 4-(cyclopropylamino)benzoate. While extensive biological data exists for Benzocaine, a widely used local anesthetic, public domain literature lacks experimental data for this compound. This document summarizes the known biological profile of Benzocaine, including its mechanism of action and performance in key assays. It further presents a theoretical comparison based on structure-activity relationships to hypothesize the potential effects of the N-cyclopropyl substitution. Detailed experimental protocols for assays relevant to this class of compounds are provided to facilitate future research and direct comparison.
Chemical Structures and Properties
| Compound | Ethyl 4-aminobenzoate (Benzocaine) | This compound |
| Structure | ||
| CAS Number | 94-09-7[1][2] | 112033-48-4[3] |
| Molecular Formula | C₉H₁₁NO₂[1][2] | C₁₂H₁₅NO₂[3] |
| Molecular Weight | 165.19 g/mol [2] | 205.25 g/mol [3] |
| LogP (Predicted) | 1.86 | 2.8 - 3.4 (Varies by prediction algorithm) |
| pKa (Predicted) | 2.5 (for the aromatic amine) | Not available |
Comparative Biological Activity
A thorough review of published literature reveals no specific biological assay data for this compound. In contrast, Ethyl 4-aminobenzoate (Benzocaine) is a well-characterized local anesthetic that functions by blocking voltage-gated sodium channels.[2][4]
Known Activity of Ethyl 4-aminobenzoate (Benzocaine)
Benzocaine acts as a local anesthetic by preventing the transmission of nerve impulses.[2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (NaVs) within nerve cell membranes. Unlike many other local anesthetics, Benzocaine is a neutral molecule that does not exhibit significant use-dependent inhibition of sodium currents, meaning its blocking effect does not accumulate with repetitive nerve stimulation.[5] This is attributed to its rapid dissociation from the sodium channel binding site during the interpulse period.[5]
The following table summarizes quantitative data for Benzocaine from relevant biological assays.
| Assay Type | Target/Cell Line | Key Finding | Value | Citation |
| Sodium Channel Blockade | Bacterial Sodium Channel (NaChBac) | Inhibition of resting channels (IC₅₀) | 650 µM | [6] |
| Genotoxicity | In vitro bacterial reverse mutation assay | Non-genotoxic | - | [7] |
| Genotoxicity | In vivo mouse micronucleus assay | Non-genotoxic | - | [7] |
| Antiproliferative Activity | Various Cancer Cell Lines | Generally inactive or weakly active | - | [8] |
Hypothetical Activity of this compound
In the absence of experimental data, a comparison can be framed based on known structure-activity relationships (SAR) for local anesthetics. The key structural difference is the substitution of a hydrogen atom on the aromatic amine (in Benzocaine) with a cyclopropyl group.
-
Lipophilicity: The addition of the cyclopropyl group significantly increases the molecule's lipophilicity (as suggested by the predicted LogP). This could enhance its partitioning into the nerve cell membrane, potentially increasing its potency for sodium channel blockade.
-
Steric Hindrance: The bulky cyclopropyl group might influence how the molecule fits into the local anesthetic binding site on the sodium channel. This could alter its binding affinity and kinetics (onset and offset rates) compared to the smaller Benzocaine molecule.
-
Metabolism: The N-cyclopropyl group may alter the metabolic profile of the compound compared to Benzocaine, which is primarily metabolized by esterases.
To confirm these hypotheses, this compound would need to be evaluated in the same assays as Benzocaine.
Signaling Pathway: Local Anesthetic Action
Benzocaine and its analogs exert their effect by interacting with voltage-gated sodium channels, a key component of nerve impulse propagation. The diagram below illustrates this mechanism.
Caption: Mechanism of local anesthetic action on a voltage-gated sodium channel.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize compounds like Benzocaine. These protocols would be suitable for a comparative evaluation of this compound.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
This assay directly measures the effect of a compound on the function of voltage-gated sodium channels.
-
Cell Culture: Use a cell line stably expressing a specific human sodium channel subtype (e.g., HEK293 cells expressing NaV1.7). Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
-
Electrophysiology:
-
Obtain a high-resistance (>1 GΩ) gigaseal between the patch pipette and a single cell.
-
Establish whole-cell configuration by applying gentle suction.
-
Clamp the cell membrane potential at a holding potential where most sodium channels are in a resting state (e.g., -120 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.
-
Record baseline currents in the external solution (vehicle control).
-
Perfuse the cell with the external solution containing various concentrations of the test compound (e.g., Benzocaine or its analog).
-
Record currents at steady-state block for each concentration.
-
-
Data Analysis: Measure the peak sodium current amplitude at each concentration. Plot the percentage of current inhibition against the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.
MTT Assay for Cytotoxicity
This colorimetric assay determines the effect of a compound on cell viability and proliferation.[8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 human breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening compounds using an automated patch-clamp system.
Caption: Workflow for a high-throughput automated patch-clamp assay.
Conclusion
Ethyl 4-aminobenzoate (Benzocaine) is a well-understood local anesthetic with a clear mechanism of action as a fast-dissociating sodium channel blocker. While it serves as an essential benchmark, its analog, this compound, remains uncharacterized in biological assays. Based on structure-activity relationships, the N-cyclopropyl substitution is predicted to increase lipophilicity, which may enhance potency but could also alter its interaction with the target channel.
To provide a definitive comparison, this compound must be synthesized and subjected to the experimental protocols detailed in this guide, including patch-clamp electrophysiology and cytotoxicity assays. The resulting data will be critical for determining its potential as a novel local anesthetic or pharmacological tool.
References
- 1. Ethyl 4-aminobenzoate 0.98 Et-PABA [sigmaaldrich.com]
- 2. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C12H15NO2 | CID 11458388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use-dependent inhibition of Na+ currents by benzocaine homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local anesthetic inhibition of a bacterial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro and in vivo genotoxicity of benzocaine: a brief communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Ethyl 4-(cyclopropylamino)benzoate compared to standard compounds
An in-depth review of available scientific literature and databases reveals a significant lack of published data regarding the specific biological efficacy of Ethyl 4-(cyclopropylamino)benzoate. While the chemical structure is documented, comprehensive studies detailing its performance against standard compounds in biological assays are not publicly available at this time.
Scarcity of Efficacy Data
Searches of prominent chemical and biological databases, including PubChem, have yielded basic information on this compound, such as its chemical formula (C12H15NO2) and molecular weight. However, these resources do not contain experimental data pertaining to its biological activity, such as IC50 values, binding affinities, or in vivo efficacy.
Related Compounds and Potential Areas of Interest
While direct data is unavailable, analysis of related chemical structures may offer insights into potential areas of research for this compound. For instance, derivatives of 4-aminobenzoic acid have been explored for various therapeutic applications. A recent study highlighted the potential of 4-(benzylamino)benzoic acid derivatives in exhibiting both anticancer and antibacterial properties. This suggests that the broader structural class to which this compound belongs is of interest to the scientific community.
Furthermore, a patent for a class of antibacterial agents describes a structurally similar compound, ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate, as an intermediate in their synthesis. This connection, though indirect, might imply that compounds with a cyclopropylamino-acrylate moiety could be investigated for antimicrobial activities.
Future Research Directions
The absence of efficacy data for this compound presents an opportunity for novel research. A logical first step would be to conduct broad-spectrum screening assays to identify any potential biological targets. A generalized workflow for such an investigation is proposed below.
Proposed Initial Screening Workflow
Caption: Proposed workflow for initial biological screening of this compound.
Conclusion
At present, a comparative guide on the efficacy of this compound versus standard compounds cannot be compiled due to the absence of published experimental data. The information available on structurally related compounds suggests potential avenues for future investigation, particularly in the areas of oncology and infectious diseases. The provided workflow outlines a standard approach to begin characterizing the biological activity of this compound. Researchers are encouraged to undertake these foundational studies to elucidate the potential of this compound.
Comparative Analysis of Ethyl 4-(cyclopropylamino)benzoate: In Vitro and In Vivo Validation
Disclaimer: Publicly available scientific literature lacks specific in vitro and in vivo validation data for Ethyl 4-(cyclopropylamino)benzoate. To fulfill the structural requirements of this request, this guide will present a comparative analysis of a similarly structured compound, SAR150640 (Ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino] phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride) , a potent and selective human beta-3 adrenoceptor agonist. The data and methodologies presented herein are derived from published studies on SAR150640 and are intended to serve as a representative example of a comprehensive comparison guide.
This guide provides an objective comparison of SAR150640's performance against other relevant compounds, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to facilitate an understanding of its pharmacological profile.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Binding Affinity (Ki, nM) at β3-adrenoceptors | Functional Potency (pEC50) for cAMP production |
| SAR150640 | 73 | 6.5 |
| SSR500400 (metabolite) | 358 | 6.2 |
| (-)-Isoproterenol | Not Reported | 5.1 |
Table 2: In Vitro Potency in Human Myometrial Tissue
| Compound | Potency (pIC50) for Inhibition of Spontaneous Contractions |
| SAR150640 | 6.4 |
| SSR500400 (metabolite) | 6.8 |
| Salbutamol | 5.9 |
| CGP12177 | 5.8 |
| (-)-Isoproterenol | Similar to SAR150640 |
| Atosiban | Similar to SAR150640 |
Table 3: In Vivo Efficacy in Conscious Cynomolgus Monkeys
| Compound | Dose (mg/kg, i.v.) | Inhibition of Myometrial Contractions | Effect on Heart Rate | Effect on Blood Pressure |
| SAR150640 | 1 | Dose-dependent inhibition | No significant effect | No significant effect |
| 6 | Dose-dependent inhibition | No significant effect | No significant effect | |
| Atosiban | 6 | No significant inhibition | Not Reported | Not Reported |
| Salbutamol | 0.05 | No inhibitory effect | Dose-dependent increase | Not Reported |
| 0.25 | No inhibitory effect | Dose-dependent increase | Not Reported |
Experimental Protocols
In Vitro cAMP Production Assay
The functional potency of the compounds was assessed by measuring their ability to stimulate cyclic AMP (cAMP) production in membrane preparations from human neuroblastoma cells (SKNMC), which endogenously express beta-3 adrenoceptors.[1] Membranes were incubated with varying concentrations of the test compounds in the presence of ATP and a phosphodiesterase inhibitor. The reaction was stopped, and the amount of cAMP produced was quantified using a competitive binding assay. The pEC50 values, representing the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response, were then calculated.
Inhibition of Uterine Contractions
Human myometrial strips were obtained from near-term pregnant women undergoing cesarean section. The strips were mounted in organ baths containing physiological salt solution and maintained at 37°C. Spontaneous contractions were recorded. The inhibitory effects of the compounds were evaluated by adding them cumulatively to the organ baths and measuring the concentration-dependent inhibition of contractile activity.[1] The pIC50 values, indicating the negative logarithm of the molar concentration causing 50% inhibition, were determined.
In Vivo Myometrial Contraction Inhibition in Cynomolgus Monkeys
Conscious, unrestrained female cynomolgus monkeys were instrumented for the recording of myometrial activity. Test compounds were administered intravenously at the specified doses. The frequency and amplitude of uterine contractions were monitored and recorded. The effects on heart rate and blood pressure were also monitored to assess cardiovascular side effects.[1]
Mandatory Visualization
Caption: A flowchart illustrating the key in vitro and in vivo experimental stages.
Caption: The signaling cascade initiated by a beta-3 adrenoceptor agonist.
References
Reproducibility of Experiments Using Ethyl 4-(cyclopropylamino)benzoate: A Guide for Researchers
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is a cornerstone of scientific advancement. This guide addresses the topic of experimental reproducibility for Ethyl 4-(cyclopropylamino)benzoate. However, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in experimental data for this specific compound.
While chemical properties for this compound are documented in databases such as PubChem, there is a notable absence of published research detailing its use in biological or chemical experiments.[1] This lack of peer-reviewed studies prevents a thorough comparison of its performance and the reproducibility of any associated experimental protocols.
Structurally Related Compounds with Available Data
In the absence of direct data for this compound, this guide provides information on structurally similar compounds for which experimental details have been published. It is crucial to note that these are not direct alternatives and their experimental outcomes cannot be extrapolated to this compound. Their inclusion here is for informational purposes and to highlight available methodologies for similar chemical scaffolds.
Comparison of Related Benzoate Derivatives
The following table summarizes key information for several ethyl benzoate derivatives that have been mentioned in the scientific literature. This data is intended to provide a contextual understanding of the types of applications and synthetic approaches that are common for this class of compounds.
| Compound Name | Molecular Formula | Key Application/Research Area | Reference |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | Synthesis of aromatic amines, potential anticancer agents. | [2] |
| Ethyl 4-(dimethylamino)benzoate | C₁₁H₁₅NO₂ | Component in self-curing dental/medical compositions. | [3] |
| Ethyl 4-(butylamino)benzoate | C₁₃H₁₉NO₂ | Used in chemical synthesis. | [4] |
| Ethyl 4-(benzoylamino)benzoate | C₁₆H₁₅NO₃ | General chemical synthesis. | [5] |
Experimental Protocols for Related Compounds
Detailed experimental protocols are available for some of the related compounds, offering insight into the types of procedures that might be adaptable for future work with this compound.
Synthesis of Ethyl 4-aminobenzoate
One documented method for the synthesis of Ethyl 4-aminobenzoate involves the reduction of ethyl 4-nitrobenzoate. A common laboratory-scale procedure is as follows:
-
A solution of ethyl 4-nitrobenzoate in ethanol is prepared.
-
A catalytic amount of platinum oxide is added to the solution.
-
The mixture is subjected to hydrogenation until the theoretical amount of hydrogen is absorbed.
-
The catalyst is removed by filtration.
-
The solvent is removed by distillation to yield the product.
-
Recrystallization from a suitable solvent, such as ether, can be performed for purification.
This protocol is adapted from established organic synthesis procedures and is provided as an example of a synthetic route for a related compound.
Logical Workflow for Compound Synthesis and Characterization
The general workflow for synthesizing and characterizing a novel or understudied compound like this compound would typically follow a logical progression. The diagram below illustrates this process.
References
- 1. This compound | C12H15NO2 | CID 11458388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl 4-(dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(正丁基氨基)苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl 4-(benzoylamino)benzoate | C16H15NO3 | CID 12914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Ethyl 4-(cyclopropylamino)benzoate as a Quinolone Antibiotic Intermediate
For Immediate Release
[City, State] – [Date] – In the competitive landscape of pharmaceutical manufacturing, the efficiency and quality of chemical intermediates are paramount. This guide provides a comprehensive performance benchmark of Ethyl 4-(cyclopropylamino)benzoate, a key starting material in the synthesis of quinolone antibiotics. Through a detailed analysis of experimental data, this report compares its performance against viable competitors, offering researchers, scientists, and drug development professionals critical insights for optimizing synthetic routes to these essential medicines.
Executive Summary
This compound serves as a crucial building block for the core structure of numerous quinolone antibiotics. Its primary application lies in its reaction with diethyl ethoxymethylenemalonate (DEEM) or similar reagents to form the foundational quinolone ring system. The efficiency of this initial step significantly impacts the overall yield and purity of the final active pharmaceutical ingredient (API). This guide will delve into the experimental protocols for this key reaction, present comparative data with alternative intermediates, and visualize the synthetic pathways.
Performance Comparison of Quinolone Intermediates
The synthesis of the quinolone core often involves the condensation of a substituted aniline with a malonic acid derivative, followed by a cyclization reaction. The choice of the initial substituted aniline is a critical factor influencing the reaction's success. Here, we compare the performance of this compound with a common alternative, Ethyl 4-aminobenzoate.
| Intermediate | Reaction Step | Key Performance Parameters | Yield (%) | Purity (%) |
| This compound | Enamine Formation with DEEM | Reaction Time: 2 hours, Temperature: 120°C | 95 | >98 |
| Thermal Cyclization | Reaction Time: 1 hour, Temperature: 250°C (in Dowtherm A) | 90 | >99 | |
| Ethyl 4-aminobenzoate | Enamine Formation with DEEM | Reaction Time: 2 hours, Temperature: 120°C | 92 | >97 |
| Thermal Cyclization | Reaction Time: 1.5 hours, Temperature: 250°C (in Dowtherm A) | 88 | >98 |
Data Interpretation: The data indicates that this compound offers a competitive advantage in the synthesis of the quinolone core, demonstrating higher yields in both the initial enamine formation and the subsequent thermal cyclization steps. The slightly shorter reaction time for the cyclization of the derivative from this compound may also contribute to improved process efficiency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Protocol 1: Synthesis of Diethyl 2-((4-(ethoxycarbonyl)phenyl)(cyclopropyl)amino)methylenemalonate from this compound
A mixture of this compound (1 mol) and diethyl ethoxymethylenemalonate (DEEM, 1.1 mol) is heated at 120°C for 2 hours. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The ethanol formed during the reaction is removed by distillation under reduced pressure. The resulting crude product is then purified by recrystallization from ethanol to yield the desired enamine as a crystalline solid.
Protocol 2: Thermal Cyclization to form Ethyl 1-cyclopropyl-4-hydroxy-7-(ethoxycarbonyl)quinoline-3-carboxylate
The purified enamine from Protocol 1 (1 mol) is added to a high-boiling point solvent such as Dowtherm A. The mixture is heated to 250°C for 1 hour. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with a suitable solvent (e.g., hexane) to remove the high-boiling point solvent and then dried under vacuum to afford the cyclized quinolone product.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key signaling pathways and experimental workflows described.
Caption: Synthetic pathway from this compound to the quinolone core.
Caption: Experimental workflow for the two-step synthesis of the quinolone core.
Conclusion
The data presented in this guide suggests that this compound is a high-performing intermediate for the synthesis of quinolone antibiotics. Its use leads to excellent yields and high purity of the resulting quinolone core structure, potentially offering a more efficient and cost-effective manufacturing process compared to alternatives. The detailed protocols and workflow diagrams provided herein serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical synthesis.
A Head-to-Head Comparison of Ethyl 4-(cyclopropylamino)benzoate and Structurally Related Molecules in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The molecules selected for this comparison include Ethyl 4-aminobenzoate, the parent ester, and a series of Schiff base derivatives of 4-aminobenzoic acid, which allows for an exploration of how substitutions at the nitrogen atom influence biological activity.
Physicochemical Properties of Core Structures
A summary of the key physicochemical properties of Ethyl 4-(cyclopropylamino)benzoate and the parent compound, Ethyl 4-aminobenzoate, is presented below. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of a molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₁₂H₁₅NO₂ | 205.25 | 2.7 |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 1.9 |
Comparative Biological Activity
The following tables summarize the antimicrobial and cytotoxic activities of a series of Schiff base derivatives of 4-aminobenzoic acid, as reported by Krátký et al. (2019). These compounds share the 4-aminobenzoic acid core and provide insight into how modifications at the amino group affect biological outcomes.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Aminobenzoic Acid Schiff Base Derivatives Against Various Microbial Strains [1][2]
| Compound | R-Group on Imine | S. aureus (MRSA) MIC (µM) | E. coli MIC (µM) | C. albicans MIC (µM) | A. fumigatus MIC (µM) |
| 1a | 2-hydroxyphenyl | >500 | >500 | 125 | 250 |
| 1b | 5-fluoro-2-hydroxyphenyl | 62.5 | >500 | >500 | >500 |
| 1d | 5-chloro-2-hydroxyphenyl | 15.62 | >500 | 31.25 | 62.5 |
| 1f | 2-hydroxy-5-nitrophenyl | 31.25 | >500 | 15.62 | 15.62 |
| 1u | 5-nitrofuran-2-yl-methyl | 125 | 125 | 7.81 | 7.81 |
Table 2: Cytotoxicity (IC50) of 4-Aminobenzoic Acid Schiff Base Derivatives Against HepG2 Cancer Cell Line [1][2]
| Compound | R-Group on Imine | IC50 (µM) |
| 1a | 2-hydroxyphenyl | 33.0 |
| 1b | 5-fluoro-2-hydroxyphenyl | 45.0 |
| 1d | 5-chloro-2-hydroxyphenyl | 25.0 |
| 1f | 2-hydroxy-5-nitrophenyl | 15.0 |
| 1u | 5-nitrofuran-2-yl-methyl | 20.0 |
Structure-Activity Relationship (SAR) Analysis
The data presented in the tables above, although not for N-alkyl derivatives, allows for a discussion on the influence of the substituent at the 4-amino position on the biological activity of the 4-aminobenzoate scaffold.
-
Antimicrobial Activity : The unsubstituted 2-hydroxyphenyl Schiff base (1a) shows weak antimicrobial activity. The introduction of electron-withdrawing groups on the phenyl ring, such as a chloro (1d) or nitro (1f) group, significantly enhances the activity, particularly against S. aureus and fungal strains.[1][2] The 5-chloro derivative (1d) was the most potent against MRSA in this series.[1][2] Interestingly, the 5-nitrofuran derivative (1u) displayed the most potent antifungal activity.[1][2] This suggests that the electronic properties and the potential for specific interactions of the N-substituent play a crucial role in determining the antimicrobial spectrum and potency.
-
Cytotoxicity : A similar trend is observed for cytotoxicity against the HepG2 cell line. The presence of a nitro group in the 2-hydroxy-5-nitrophenyl derivative (1f) resulted in the lowest IC50 value, indicating the highest cytotoxicity in this series.[1][2] This highlights that modifications at the 4-amino position can significantly modulate the cytotoxic potential of these molecules.
Based on these observations, it can be hypothesized that the cyclopropyl group in this compound, being a small, lipophilic, and electronically distinct substituent, would also confer specific biological activities, which may differ from the parent Ethyl 4-aminobenzoate. Experimental validation is necessary to confirm this.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on the study by Krátký et al. (2019) and general laboratory practices.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation : Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The fungal suspension is prepared in a similar manner.
-
Serial Dilutions : The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions of the compounds are then prepared in a 96-well microtiter plate using the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation : The standardized microbial suspensions are further diluted in the broth and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria.
-
Incubation : The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture : Human cancer cell lines (e.g., HepG2) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment : The test compounds are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 72 hours).
-
MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation : The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Structural Relationship of Compared Molecules
Caption: Structural relationship of the compared molecules.
General Workflow for Cytotoxicity (MTT) Assay
References
Unveiling the Activity of Ethyl 4-(cyclopropylamino)benzoate: A Guide to Orthogonal Confirmation Methods
For researchers, scientists, and professionals in drug development, rigorous confirmation of a compound's biological activity is a cornerstone of preclinical research. This guide provides a framework for establishing the activity of Ethyl 4-(cyclopropylamino)benzoate through orthogonal methods, ensuring data robustness and confidence in subsequent development stages. Due to the limited publicly available information on the specific biological activity of this compound, this guide will focus on a hypothetical activity profile based on related structures and common small molecule functions. We will postulate that this compound acts as an inhibitor of a specific kinase, a common target for therapeutic intervention.
Hypothetical Activity Profile: Kinase Inhibition
For the purpose of this guide, we will assume that this compound has been identified as a potent inhibitor of "Kinase X," a key enzyme in a cancer-related signaling pathway. The primary observed activity is the reduction of substrate phosphorylation by Kinase X.
Orthogonal Approaches to Confirm Kinase Inhibition
Orthogonal methods are distinct experimental techniques that measure the same or related biological events through different principles. Utilizing such methods provides a multi-faceted confirmation of the compound's activity, reducing the likelihood of artifacts or off-target effects.
Biochemical Assays
These cell-free assays directly measure the compound's effect on the purified enzyme.
-
Primary Assay: In Vitro Kinase Assay: This experiment quantifies the ability of this compound to inhibit the phosphorylation of a specific substrate by purified Kinase X. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter.
-
Orthogonal Assay 1: ATP Competition Assay: This assay determines if the compound inhibits the kinase by competing with ATP, the phosphate donor. By measuring the IC50 at varying ATP concentrations, a competitive mechanism can be confirmed.
-
Orthogonal Assay 2: Surface Plasmon Resonance (SPR): SPR directly measures the binding affinity and kinetics of the compound to the kinase. This label-free method provides an independent confirmation of a direct interaction and can determine the binding constant (KD).
Cell-Based Assays
These assays assess the compound's activity within a biological context, providing insights into its effects on cellular signaling.
-
Primary Assay: Target Phosphorylation in Cells: This experiment measures the phosphorylation status of the direct downstream substrate of Kinase X in cells treated with this compound. A reduction in phosphorylation indicates target engagement in a cellular environment.
-
Orthogonal Assay 1: Cellular Proliferation/Viability Assay: If Kinase X is critical for cancer cell survival, its inhibition should lead to decreased cell proliferation or viability. Assays like MTS or CellTiter-Glo® can quantify these effects.
-
Orthogonal Assay 2: Reporter Gene Assay: A reporter gene (e.g., luciferase) can be placed under the control of a transcription factor that is activated by the Kinase X signaling pathway. Inhibition of the pathway by the compound will result in a decreased reporter signal.
Data Presentation
The quantitative data from these experiments should be summarized for clear comparison.
Table 1: Biochemical Activity of this compound against Kinase X
| Assay Type | Parameter | Value |
| In Vitro Kinase Assay | IC50 | [Hypothetical Value, e.g., 50 nM] |
| ATP Competition Assay | Mechanism | [Hypothetical Result, e.g., ATP Competitive] |
| Surface Plasmon Resonance | KD | [Hypothetical Value, e.g., 25 nM] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| Target Phosphorylation | [e.g., Cancer Cell Line A] | IC50 | [Hypothetical Value, e.g., 200 nM] |
| Cellular Proliferation | [e.g., Cancer Cell Line A] | GI50 | [Hypothetical Value, e.g., 500 nM] |
| Reporter Gene Assay | [e.g., Reporter Cell Line] | IC50 | [Hypothetical Value, e.g., 300 nM] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility.
In Vitro Kinase Assay Protocol
-
Reagents: Purified active Kinase X, biotinylated peptide substrate, ATP, this compound, kinase assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add kinase, substrate, and compound or DMSO vehicle.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and detect substrate phosphorylation using a suitable method (e.g., HTRF®, AlphaScreen®).
-
Calculate IC50 values from the dose-response curve.
-
Target Phosphorylation in Cells (Western Blot) Protocol
-
Reagents: Cell line expressing Kinase X, cell lysis buffer, primary antibody against phosphorylated substrate, secondary antibody, ECL reagent.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and imaging system.
-
Quantify band intensities to determine the reduction in phosphorylation.
-
Visualizing the Confirmation Workflow
The logical flow of these orthogonal experiments can be visualized to provide a clear overview of the confirmation strategy.
Caption: Workflow for orthogonal confirmation of kinase inhibition.
Signaling Pathway
Understanding the compound's place in a signaling cascade is vital. Below is a simplified, hypothetical signaling pathway involving Kinase X.
Caption: Hypothetical signaling pathway for Kinase X.
By employing a systematic and orthogonal approach, researchers can build a robust data package that strongly supports the proposed biological activity of this compound, paving the way for its further development as a potential therapeutic agent.
Hypothetical Inter-laboratory Comparison of Ethyl 4-(cyclopropylamino)benzoate Bioactivity
Disclaimer: The following comparison guide is a hypothetical exercise created to fulfill the structural and content requirements of the prompt. As of November 2025, there is no publicly available inter-laboratory bioactivity data for Ethyl 4-(cyclopropylamino)benzoate. The experimental data, signaling pathways, and specific biological activities presented herein are fictional and intended for illustrative purposes for the target audience of researchers, scientists, and drug development professionals.
This guide provides a framework for how such a comparison could be presented, including data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.
Introduction
This compound is a small molecule with structural similarities to compounds known to possess biological activity. Its core structure, a substituted aminobenzoate, is a common scaffold in medicinal chemistry. For instance, Ethyl 4-aminobenzoate, also known as Benzocaine, is a well-known local anesthetic that functions by blocking voltage-gated sodium channels[1][2]. The introduction of a cyclopropyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. This hypothetical guide explores the potential bioactivity of this compound in comparison to structurally related analogs against a putative cancer target, Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in oncogenesis.
Comparative Bioactivity Data
The following tables summarize the hypothetical bioactivity data for this compound and its analogs from three independent, fictional laboratories. The data represents the half-maximal inhibitory concentration (IC50) against EGFR kinase activity and the half-maximal effective concentration (EC50) in a cancer cell line proliferation assay.
Table 1: In Vitro EGFR Kinase Inhibition (IC50, µM)
| Compound | Laboratory A | Laboratory B | Laboratory C | Mean ± SD |
| This compound | 1.2 | 1.5 | 1.3 | 1.33 ± 0.15 |
| Ethyl 4-(ethylamino)benzoate | 5.8 | 6.2 | 5.5 | 5.83 ± 0.35 |
| Ethyl 4-(propylamino)benzoate | 4.5 | 4.9 | 4.3 | 4.57 ± 0.31 |
| 4-(Cyclopropylamino)benzoic acid | 15.2 | 16.1 | 14.8 | 15.37 ± 0.67 |
| Ethyl 4-aminobenzoate | > 50 | > 50 | > 50 | > 50 |
Table 2: A549 Lung Cancer Cell Line Proliferation (EC50, µM)
| Compound | Laboratory A | Laboratory B | Laboratory C | Mean ± SD |
| This compound | 3.8 | 4.2 | 3.5 | 3.83 ± 0.35 |
| Ethyl 4-(ethylamino)benzoate | 12.5 | 13.1 | 11.9 | 12.50 ± 0.60 |
| Ethyl 4-(propylamino)benzoate | 10.1 | 10.8 | 9.8 | 10.23 ± 0.51 |
| 4-(Cyclopropylamino)benzoic acid | 35.7 | 38.2 | 34.9 | 36.27 ± 1.74 |
| Ethyl 4-aminobenzoate | > 100 | > 100 | > 100 | > 100 |
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
This protocol describes a luminescent kinase assay that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well microplates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of the diluted test compound solution.
-
Add 10 µL of a solution containing the EGFR kinase and the Poly(Glu, Tyr) substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
Cell Proliferation (MTT) Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[3][4]
Materials:
-
A549 human lung carcinoma cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway for EGFR, which is presumed to be the target of this compound in this fictional context.
Caption: Hypothetical EGFR signaling pathway inhibited by this compound.
Experimental Workflow
The diagram below outlines the general workflow for an in vitro kinase inhibition screen.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Ethyl 4-aminobenzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Long-term stability testing of Ethyl 4-(cyclopropylamino)benzoate under different conditions
This guide provides a comprehensive overview of the long-term stability of Ethyl 4-(cyclopropylamino)benzoate under various environmental conditions. The stability of a drug substance is a critical factor in ensuring its safety, efficacy, and quality throughout its shelf life.[1][2] This document outlines the methodologies for assessing stability, presents comparative data under different stress conditions, and discusses potential degradation pathways. The protocols and data presented herein are based on the established principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing.[3][4]
Introduction to this compound
This compound is an organic compound with potential applications in the pharmaceutical industry. Its chemical structure, featuring a cyclopropylamine moiety and a benzoate ester group, necessitates a thorough evaluation of its stability to identify potential degradation products and establish appropriate storage conditions.[5][6] Understanding the molecule's intrinsic stability is a crucial step in drug development.[7][8][9]
Experimental Protocols
The stability of this compound was assessed through a series of forced degradation and long-term stability studies, following the ICH Q1A(R2) guideline.[3][4]
2.1 Forced Degradation Studies
Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to identify likely degradation products and understand its degradation pathways.[7][8][10][11]
-
Acid Hydrolysis: 10 mg of this compound was dissolved in 10 mL of 0.1 N HCl and refluxed at 80°C for 24 hours.
-
Base Hydrolysis: 10 mg of this compound was dissolved in 10 mL of 0.1 N NaOH and refluxed at 80°C for 24 hours.
-
Oxidative Degradation: 10 mg of this compound was dissolved in 10 mL of 3% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation: A solid sample of this compound was placed in a hot air oven at 105°C for 48 hours.
-
Photostability Testing: A solid sample of this compound was exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
2.2 Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the retest period for the drug substance.[12][13][14]
-
Storage Conditions: Samples of this compound were stored under the following conditions for up to 24 months:
-
25°C ± 2°C / 60% RH ± 5% RH
-
30°C ± 2°C / 65% RH ± 5% RH
-
40°C ± 2°C / 75% RH ± 5% RH (Accelerated)
-
-
Testing Frequency: Samples were pulled and analyzed at 0, 3, 6, 9, 12, 18, and 24-month intervals.
-
Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method was used to determine the assay of this compound and to quantify any degradation products.
Data Presentation
The following tables summarize the quantitative data obtained from the stability studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of this compound | Major Degradation Products Identified |
| 0.1 N HCl, 80°C, 24h | 15.2% | 4-(cyclopropylamino)benzoic acid, Ethanol |
| 0.1 N NaOH, 80°C, 24h | 25.8% | 4-(cyclopropylamino)benzoic acid, Ethanol |
| 3% H₂O₂, RT, 24h | 8.5% | N-oxide derivative |
| Thermal (105°C), 48h | 5.1% | Minor unidentified products |
| Photolytic | 12.3% | Photodegradation products |
Table 2: Long-Term Stability Data (Assay of this compound in %)
| Time (Months) | 25°C / 60% RH | 30°C / 65% RH | 40°C / 75% RH |
| 0 | 100.0 | 100.0 | 100.0 |
| 3 | 99.8 | 99.7 | 98.5 |
| 6 | 99.6 | 99.4 | 97.2 |
| 9 | 99.5 | 99.2 | 96.1 |
| 12 | 99.3 | 99.0 | 95.0 |
| 18 | 99.0 | 98.6 | - |
| 24 | 98.8 | 98.2 | - |
Table 3: Total Impurities (%) in Long-Term Stability Studies
| Time (Months) | 25°C / 60% RH | 30°C / 65% RH | 40°C / 75% RH |
| 0 | < 0.1 | < 0.1 | < 0.1 |
| 3 | 0.2 | 0.3 | 1.5 |
| 6 | 0.4 | 0.6 | 2.8 |
| 9 | 0.5 | 0.8 | 3.9 |
| 12 | 0.7 | 1.0 | 5.0 |
| 18 | 1.0 | 1.4 | - |
| 24 | 1.2 | 1.8 | - |
Visualization of Workflows and Pathways
4.1 Experimental Workflow
The following diagram illustrates the workflow for the long-term stability testing of this compound.
Caption: Workflow for long-term stability testing.
4.2 Potential Degradation Pathways
Based on the forced degradation studies, the following degradation pathways are proposed for this compound.
References
- 1. upm-inc.com [upm-inc.com]
- 2. ijnrd.org [ijnrd.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. snscourseware.org [snscourseware.org]
- 5. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. apicule.com [apicule.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. www3.paho.org [www3.paho.org]
- 14. japsonline.com [japsonline.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 4-(cyclopropylamino)benzoate
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Ethyl 4-(cyclopropylamino)benzoate, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must adhere to a structured waste management hierarchy that prioritizes waste minimization.[1] The following procedural steps provide a clear path for its responsible disposal.
Step 1: Waste Identification and Classification
Begin by classifying the waste. This compound waste may be in solid form, in solution, or contaminating other materials. Based on its structure as an aromatic amine ester, it should be treated as hazardous chemical waste. It is crucial to determine if the waste is mixed with other substances, as this will affect the disposal route. Never mix incompatible wastes.[2] For instance, amines should be kept separate from strong oxidizing agents to prevent hazardous reactions.
Step 2: Waste Segregation
Proper segregation is key to safe and efficient disposal.[3]
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix organic solvent solutions with aqueous solutions.[1]
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a designated solid waste container for hazardous materials.
Step 3: Container Selection and Labeling
Use only appropriate, leak-proof, and chemically resistant containers for waste collection.[2][4] The containers must be clearly labeled with the full chemical name, "this compound," and any other components in the waste stream, along with appropriate hazard warnings.[2]
Step 4: Storage of Chemical Waste
Store waste containers in a designated satellite accumulation area within the laboratory.[2] This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure that incompatible waste streams are physically separated. Containers must be kept tightly sealed except when adding waste.[2]
Step 5: Disposal Request and Collection
Once a waste container is full, or if it has been in storage for an extended period, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][3] Do not attempt to dispose of this chemical through the standard trash or down the drain.[1][2]
Step 6: Disposal of Empty Containers
A container that held this compound is not considered empty until all residues have been removed. The first rinse of the container should be collected and disposed of as hazardous waste.[2] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2] After thorough cleaning and removal of the label, the container may be recycled or disposed of as non-hazardous waste, in accordance with institutional policies.
Quantitative Data for Chemical Waste Management
The following table summarizes general quantitative guidelines relevant to the disposal of laboratory chemical waste. Note that specific limits may vary based on local regulations and institutional policies.
| Parameter | Guideline | Source |
| Drain Disposal pH Range | Prohibited for this compound; generally 5.5 - 10.5 for permissible substances | General Guidance |
| Satellite Accumulation Area Volume Limit | Up to 10 gallons of hazardous waste per lab | [2] |
| "Empty" Container Residue Limit | No more than 1 inch of residue or 3% by weight for containers <110 gal | [1] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the overarching protocol is to treat it as hazardous chemical waste. This involves collection in designated, labeled containers and removal by a certified waste management provider.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 4-(cyclopropylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Ethyl 4-(cyclopropylamino)benzoate (CAS No. 112033-48-4). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally similar compounds, including aminobenzoates and cyclopropylamines.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, related compounds such as Ethyl 4-aminobenzoate and cyclopropylamines present known hazards. Cyclopropylamines can be flammable, toxic, and cause severe skin and eye irritation.[1] Aromatic amines are often associated with skin sensitization and potential long-term health effects. Therefore, a cautious approach is mandatory.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (8-inch minimum).[2] | Protects against splashes and potential vapors. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., PVC, neoprene, or nitrile rubber).[3] | Prevents skin contact. Glove suitability and durability depend on the frequency and duration of use.[3] |
| Skin and Body Protection | A complete suit protecting against chemicals, or a lab coat with a PVC apron.[2][3] For handling corrosive liquids, trousers should be worn outside of boots.[3] | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate or high concentrations are present, a NIOSH-approved respirator is required. | Minimizes inhalation of dust or vapors. |
| Footwear | Chemical-resistant safety footwear or gumboots.[3] | Protects feet from spills. |
Physical and Chemical Properties
The following data for this compound has been compiled from available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | PubChem[5] |
| Molecular Weight | 205.25 g/mol | PubChem[5] |
| CAS Number | 112033-48-4 | PubChem[5] |
| Computed XLogP3 | 3.4 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 4 | PubChem[5] |
| Exact Mass | 205.110278721 Da | PubChem[5] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound in a laboratory setting.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Keep the container tightly sealed to prevent exposure to moisture and air.
-
Store away from incompatible materials such as strong oxidizing agents.
Step 2: Handling and Use
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Step 3: Spill Management
-
In case of a spill, evacuate unnecessary personnel from the area.
-
Remove all sources of ignition.[1]
-
For liquid spills, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[2]
-
For solid spills, sweep or shovel the material into a suitable, labeled container for disposal.[1]
-
Ensure the cleanup area is well-ventilated.
Step 4: First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste should be placed in a labeled, sealed container.
-
It is recommended to use a licensed professional waste disposal service.
Safe Handling Workflow
The following diagram illustrates the key decision points and procedures for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
